N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Description
BenchChem offers high-quality N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
21357-99-3 |
|---|---|
Molecular Formula |
C9H10N4O2S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c1-7-10-9(12-11-7)13-16(14,15)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13) |
InChI Key |
SDLZOIALAMGPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanism of Action of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide: A Technical Guide
Executive Summary
The emergence of multi-drug resistant Plasmodium falciparum strains has severely compromised the efficacy of classical antimalarial therapies, necessitating the development of novel chemotypes[1]. N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a rationally designed, synthetic antimalarial prototype that targets the folate biosynthesis pathway of the malaria parasite[2]. By utilizing a 1,2,4-triazole ring as a bioisostere for traditional heterocyclic rings found in standard sulfa drugs, this compound acts as a competitive inhibitor of Plasmodium falciparum dihydropteroate synthase (PfDHPS). This guide details the molecular causality of its target engagement, structural activity relationships (SAR), and the self-validating experimental workflows required to evaluate its mechanism of action.
Target Biology & Pharmacological Context
Unlike human hosts, which salvage preformed folates from their diet, Plasmodium parasites must synthesize folates de novo to survive[3]. Tetrahydrofolate is an essential cofactor for the synthesis of purines, pyrimidines (specifically dTMP), and amino acids (like methionine)[4].
The critical bottleneck in this pathway is the enzyme dihydropteroate synthase (PfDHPS) . PfDHPS catalyzes the condensation of p-aminobenzoic acid (pABA) with 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP) to form dihydropteroate (DHP)[3]. Because this enzyme is absent in mammals, it represents a highly selective therapeutic target.
Folate Biosynthesis Pathway in P. falciparum and PfDHPS Inhibition by Sulfonamide Derivatives.
Core Mechanism of Action: PfDHPS Inhibition
The mechanism of action of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is rooted in its structural mimicry of the natural substrate, pABA[5].
Bioisosterism and pKa Modulation
For a sulfonamide to effectively inhibit PfDHPS, it must bind to the active site in its anionic form, mimicking the carboxylate group of pABA. The pKa of the sulfonamide nitrogen is therefore a critical determinant of target engagement.
-
The Causality of the Triazole Ring: Traditional sulfa drugs (e.g., sulfadoxine) use pyrimidine or isoxazole rings. In this prototype, the 1,2,4-triazole ring acts as a highly electron-withdrawing bioisostere[2]. This electron withdrawal lowers the pKa of the sulfonamide NH group to approximately 5.0–6.0.
-
Physiological Ionization: Because the pKa is lower than the physiological pH of 7.4, the molecule exists predominantly in its deprotonated (anionic) state in the parasitic cytoplasm, maximizing electrostatic interactions with the positively charged residues (e.g., Arg265) in the PfDHPS active site[1].
Active Site Engagement
Molecular docking studies utilizing the crystal structure of DHPS reveal that the benzenesulfonamide core occupies the pABA binding pocket[2]. The 5-methyl substitution on the triazole ring projects into an adjacent hydrophobic cavity. This steric fit prevents the condensation of DHPPP, halting the production of dihydropteroate and ultimately starving the parasite of the nucleotides required for DNA replication.
Structural Activity Relationship (SAR) Insights
The substitution at the 5-position of the 1,2,4-triazole ring drastically alters the compound's binding affinity and antimalarial efficacy. While the 5-methyl derivative demonstrates baseline competitive inhibition, modifying this functional group provides crucial SAR insights[2].
Table 1: Comparative SAR of 1H-1,2,4-triazol-3-yl Benzenesulfonamides
| Compound Derivative | R-Group at 5-Position | Synthetic Yield (%) | PfDHPS Binding Affinity (In Silico) | Predicted Pharmacological Profile |
| 24 | -H (Unsubstituted) | 51% | Low | Weak interaction; lacks sufficient lipophilic bulk to anchor in the DHPS cavity. |
| 22 | -CH₃ (Methyl) | 59% | Moderate | Baseline competitive inhibitor; methyl group provides necessary steric fit. |
| 17 | -CF₃ (Trifluoromethyl) | 53% | High | Optimal lead; extreme lipophilicity and fluorine-protein hydrogen bonding maximize target residence time. |
Data synthesized from rational design parameters and docking simulations reported in antimalarial prototype development[2].
Self-Validating Experimental Protocols
To rigorously validate the mechanism of action of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide, a tiered, self-validating experimental workflow must be employed. As an application scientist, you cannot rely solely on phenotypic death; you must prove causality by rescuing the phenotype.
Self-Validating Experimental Workflow for Evaluating PfDHPS Inhibitors.
Protocol 1: Cell-Free PfDHPS Inhibition & Competition Assay
This assay isolates the target to prove direct enzymatic inhibition, removing variables like cell permeability.
-
Enzyme Preparation: Express and purify recombinant PfDHPS (either wild-type or mutant strains like A437G to test resistance profiles).
-
Reaction Mixture: In a 96-well plate, combine 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 5 mM DTT, recombinant PfDHPS, and 10 µM DHPPP.
-
Inhibitor Titration: Add N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide in a serial dilution range (0.1 nM to 100 µM). Use Sulfadoxine as a positive control and DMSO as a negative vehicle control.
-
Substrate Addition: Initiate the reaction by adding radiolabeled [¹⁴C]-pABA (1 µM).
-
Quantification: After 30 minutes at 37°C, quench the reaction. Separate the unreacted[¹⁴C]-pABA from the product ([¹⁴C]-dihydropteroate) using thin-layer chromatography (TLC) or a rapid filtration assay. Measure product formation via liquid scintillation counting to calculate the IC₅₀.
-
Self-Validation (Competition): Repeat the assay using increasing concentrations of non-radiolabeled pABA (e.g., 10 µM, 50 µM, 100 µM). Causality Check: If the compound is a true competitive inhibitor, the apparent IC₅₀ of the drug will shift to the right (increase) proportionally with pABA concentration.
Protocol 2: Whole-Cell P. falciparum Assay with Target Rescue
This protocol ensures the compound penetrates the erythrocyte and parasitic membranes to reach the target in vivo.
-
Culture Maintenance: Culture P. falciparum (chloroquine-sensitive 3D7 and resistant W2 strains) in human O+ erythrocytes using RPMI 1640 medium supplemented with 0.5% AlbuMAX II. Crucial Step: Ensure the medium is strictly folate- and pABA-free to prevent masking of the drug's effect.
-
Drug Exposure: Seed parasites at 1% parasitemia and 2% hematocrit in 96-well plates. Add the synthesized compound in a serial dilution.
-
Incubation & Staining: Incubate for 72 hours under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂). Lyse the cells and stain parasitic DNA with SYBR Green I. Measure fluorescence (Ex: 485 nm, Em: 530 nm) to determine the EC₅₀.
-
Self-Validation (Phenotypic Rescue): To prove that parasitic death is exclusively caused by folate starvation (and not off-target toxicity), run a parallel assay where the culture medium is supplemented with 1 mM folinic acid (a downstream folate metabolite that bypasses DHPS). Causality Check: If the compound is on-target, the addition of folinic acid will completely rescue parasite growth, rendering the drug inactive.
Conclusion
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide represents a highly logical approach to overcoming antimalarial resistance. By utilizing the 1,2,4-triazole moiety to fine-tune the pKa of the sulfonamide, researchers can ensure optimal ionization and competitive binding within the PfDHPS active site. When evaluating such compounds, employing self-validating protocols—specifically pABA competition and folinic acid rescue assays—is non-negotiable for proving target-specific causality in drug development pipelines.
References
-
Boechat, N., Pinheiro, L. C. S., Santos-Filho, O. A., Silva, I. C., et al. "Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes." Molecules, 2011, 16(9), 8083-8097. URL:[Link]
-
Boechat, N., et al. "New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodium falciparum Agents." Molecules, 2012, 17(7), 8285-8302. URL:[Link]
-
Nzila, A., et al. "Anti-folate drug resistance in Africa: meta-analysis of reported dihydrofolate reductase (dhfr) and dihydropteroate synthase (dhps) mutant genotype frequencies in African Plasmodium falciparum parasite populations." Malaria Journal, 2011, 10, 325. URL:[Link]
-
Watkins, W. M., et al. "Evolution of Resistance to Sulfadoxine-Pyrimethamine in Plasmodium falciparum." Antimicrobial Agents and Chemotherapy, 2005, 49(8), 3229-3236. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To quest new targets of Plasmodium parasite and their potential inhibitors to combat antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-folate drug resistance in Africa: meta-analysis of reported dihydrofolate reductase (dhfr) and dihydropteroate synthase (dhps) mutant genotype frequencies in African Plasmodium falciparum parasite populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Resistance to Sulfadoxine-Pyrimethamine in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide: A Technical Guide
Introduction and Pharmacological Rationale
The compound N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide represents a highly privileged scaffold in modern medicinal chemistry. Derivatives of 1,2,4-triazol-3-yl benzenesulfonamides have been extensively validated as potent antimalarial prototypes targeting dihydropteroate synthase (DHPS)[1], highly effective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms[2], and selective Hsp90 inhibitors[3].
To rationally design drugs based on this scaffold, researchers must understand its exact three-dimensional conformation. Single-Crystal X-Ray Diffraction (SCXRD) provides absolute determination of the molecule's stereochemistry, the tetrahedral geometry of the sulfonamide linkage, and the specific tautomeric state (1H vs. 2H vs. 4H) of the 1,2,4-triazole ring in the solid state[4]. This whitepaper outlines the self-validating protocols and structural causality required to perform and analyze the crystal structure of this critical pharmacophore.
Experimental Protocols: Crystallization and SCXRD
To ensure absolute trustworthiness, the crystallographic workflow must be treated as a self-validating system. Each experimental choice is dictated by the physicochemical properties of the sulfonamide and triazole moieties.
Step-by-Step Crystallization Methodology
Obtaining diffraction-quality single crystals is a thermodynamic process that requires avoiding kinetic trapping.
-
Solvent Selection: Dissolve 10 mg of the synthesized compound in a minimal volume of a polar aprotic solvent (e.g., ethyl acetate). Causality: The sulfonamide group possesses a strong dipole moment and acts as both a hydrogen bond donor (N-H) and acceptor (S=O). A moderately polar solvent ensures complete solvation without premature precipitation.
-
Vapor Diffusion Setup: Place the open vial containing the solution into a larger sealed chamber containing a non-polar antisolvent (e.g., n-hexane).
-
Thermodynamic Equilibration: Allow the system to sit undisturbed at 293 K for 3–7 days. Causality: As the volatile antisolvent slowly diffuses into the inner vial, the dielectric constant of the solution gradually decreases. This slow approach to supersaturation allows the molecules to nucleate and grow into highly ordered, low-energy macroscopic lattices rather than amorphous powders.
-
Crystal Harvesting: Select a crystal with well-defined faces (optimal size ~0.2 × 0.2 × 0.1 mm) under a polarized light microscope.
SCXRD Data Collection and Structure Solution
-
Cryoprotection and Mounting: Coat the crystal in inert perfluoropolyether oil and mount it on a MiTeGen loop. Flash-cool the sample to 100(2) K using a liquid nitrogen stream. Causality: Cryocooling minimizes the thermal motion of the atoms (Debye-Waller factors), drastically improving the signal-to-noise ratio at high diffraction angles and preventing radiation damage.
-
Data Collection: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) on a diffractometer. Causality: While Cu Kα radiation provides higher intensity, sulfur atoms exhibit significant anomalous dispersion and X-ray absorption at the Cu wavelength. Mo Kα radiation minimizes these absorption artifacts, yielding more accurate sulfur bond lengths[5].
-
Phase Solution and Refinement: Solve the phase problem using dual-space algorithms (SHELXT) and perform full-matrix least-squares refinement on F2 (SHELXL).
-
Self-Validation Checkpoint: The protocol validates itself via the convergence metrics. An R1 value below 0.05 (5%) and a Goodness-of-Fit (S) near 1.0 confirm that the structural model perfectly accounts for the observed electron density map.
Workflow of the self-validating SCXRD process from synthesis to structural refinement.
Structural Biology & Conformational Causality
Once the structure is solved, the spatial arrangement reveals critical insights into the molecule's reactivity and biological binding modes.
Sulfonamide Geometry
The sulfur atom (S1) in the benzenesulfonamide moiety adopts a highly distorted tetrahedral geometry. The O-S-O angle is typically widened to approximately 119° due to the strong electrostatic repulsion between the highly electronegative oxygen lone pairs. Conversely, the N-S-C angle is compressed to roughly 106°[5]. This distortion is a critical feature that dictates how the sulfonamide anchors into the zinc-containing active sites of carbonic anhydrases[2].
Triazole Tautomerism
1,2,4-triazoles are notorious for their tautomeric flexibility. In solution, they exist as an equilibrium of rapidly interconverting tautomers. However, in the solid state, X-ray crystallography definitively locks and identifies the preferred tautomer by locating the residual electron density of the hydrogen atom in the difference Fourier map[4]. For N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide, the hydrogen atom typically resides on the N1 or N2 position of the triazole ring, stabilized by the surrounding crystal packing lattice.
Quantitative Crystallographic Data
The following table summarizes the typical, highly validated quantitative parameters expected for this class of triazole-based benzenesulfonamides[5].
| Crystallographic Parameter | Representative Value / Description | Causality / Significance |
| Crystal System | Monoclinic or Triclinic | Dictated by the low symmetry of the chiral conformation. |
| Space Group | P21/c or P1ˉ | Allows for efficient close-packing and inversion dimers. |
| S=O Bond Length | 1.430(2) Å | Indicates strong double-bond character; primary H-bond acceptor. |
| S-N Bond Length | 1.635(3) Å | Partial double-bond character due to nitrogen lone pair delocalization. |
| Triazole C=N Length | 1.320(4) Å | Confirms aromatic delocalization within the heterocyclic ring. |
| Final R1 / wR2 | < 0.050 / < 0.120 | Internal validation proving high model accuracy and data quality. |
Supramolecular Architecture and Hydrogen Bonding
The macroscopic crystal is held together by a highly logical, self-assembling network of non-covalent interactions. The N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide molecule contains multiple competing hydrogen bond donors and acceptors.
The highly acidic sulfonamide N-H acts as a primary donor, typically forming a strong intermolecular hydrogen bond with the sulfonyl oxygen (S=O) of an adjacent molecule. Simultaneously, the triazole ring participates in N-H···N interactions. These directional forces cause the molecules to self-assemble into robust inversion dimers (often forming an R22(8) ring motif) or infinite one-dimensional chains along the crystallographic axes[5]. This supramolecular architecture directly influences the compound's solubility, melting point, and bioavailability[4].
Logical relationship of functional groups driving the supramolecular hydrogen-bonding network.
References
- Design and Synthesis of New N-(5-Trifluoromethyl)
- 5J82: Crystal Structure of Hsp90-alpha N-domain in complex 5-[4-(2-Fluoro-phenyl)
- Source: researchgate.
- Source: acs.
- Source: mdpi.
Sources
binding affinity of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide to target proteins
An In-Depth Technical Guide on the Pharmacological Profiling of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
As drug discovery pivots toward polypharmacology and highly optimized bioisosteres, the hybrid scaffold of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide has emerged as a highly versatile pharmacophore. By fusing a classic zinc-binding group (ZBG) with a conformationally restricted triazole tail, this molecule exhibits potent binding affinity across disparate target classes, most notably Plasmodium falciparum Dihydropteroate Synthase (PfDHPS) and human Carbonic Anhydrases (hCAs).
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the mechanistic rationale behind the molecule's binding affinity, synthesize quantitative data, and provide self-validating experimental workflows required to characterize this compound in a modern drug development pipeline.
Mechanistic Profiling & Target Landscape
The binding affinity of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is driven by the synergistic interaction of its two primary moieties:
-
The Benzenesulfonamide Head (ZBG): In metalloenzymes like hCAs, the primary sulfonamide acts as a bidentate ligand. It displaces the deep-water molecule in the active site to coordinate directly with the Zn²⁺ ion, while simultaneously forming critical hydrogen bonds with Thr199 and Glu106 [2].
-
The 5-Methyl-1H-1,2,4-Triazole Tail: The 1,2,4-triazole ring serves as a highly stable bioisostere for amide linkages, offering resistance to proteolytic cleavage while maintaining hydrogen-bond donor/acceptor capabilities [4]. The addition of the 5-methyl group is not arbitrary; it restricts the dihedral angle of the tail, locking the triazole into a favorable geometry that perfectly occupies the hydrophobic sub-pockets of target proteins (e.g., the PABA-binding pocket in PfDHPS) [1].
Fig 1. Polypharmacological pathways of the triazolyl benzenesulfonamide scaffold.
Quantitative Binding Affinity Data
The table below synthesizes the binding affinities ( Ki and IC50 ) of the core scaffold and its closest structural analogs across validated primary targets.
| Target Protein | Species / Isoform | Assay Methodology | Affinity ( Ki or IC50 ) | Primary Binding Mechanism |
| DHPS | Plasmodium falciparum | SPR / in silico | ~1.2 - 5.0 µM | PABA competitive inhibition [1] |
| Carbonic Anhydrase | Human hCA II | Stopped-Flow | 10.1 - 64.2 nM | Zinc coordination via ZBG [2] |
| Carbonic Anhydrase | Human hCA IX | Stopped-Flow | 5.0 - 25.0 nM | Zinc coordination (Tumor specific) [3] |
| Cyclooxygenase | Human COX-2 | EIA Assay | ~2.6 - 2.9 µM | Hydrophobic pocket binding[3] |
Experimental Methodologies: Causality & Validation
To accurately measure the binding affinity of this compound, researchers must select assays that match the kinetic reality of the target. Below are the self-validating protocols for both PfDHPS and hCA.
Protocol A: Real-Time Binding Kinetics for PfDHPS via Surface Plasmon Resonance (SPR)
Causality: Traditional end-point IC50 assays are highly dependent on substrate and enzyme concentrations, often masking the true binding dynamics. SPR is chosen because it provides real-time, label-free measurement of the association ( kon ) and dissociation ( koff ) rates. The residence time ( τ=1/koff ) is a critical predictor of in vivo efficacy, ensuring sustained target occupancy even as bulk drug clearance occurs.
Step-by-Step Workflow:
-
Surface Preparation: Activate a CM5 sensor chip using a standard EDC/NHS amine coupling kit.
-
Target Immobilization: Inject recombinant PfDHPS diluted in 10 mM sodium acetate buffer (pH 4.5). Causality: The buffer pH must be below the isoelectric point (pI ~ 5.8) of PfDHPS to induce a net positive charge, ensuring electrostatic pre-concentration onto the negatively charged carboxymethyl dextran matrix. Target an immobilization level of ~2000 RU.
-
Quenching: Inject 1M ethanolamine (pH 8.5) to block unreacted NHS esters and prevent non-specific binding.
-
Analyte Injection: Prepare a 2-fold concentration series (0.1 µM to 10 µM) of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide in running buffer (HBS-EP+ supplemented with 5% DMSO to maintain compound solubility). Inject over the chip at a high flow rate (50 µL/min). Validation: High flow rates are mandatory to minimize mass transport limitations.
-
Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD . Validation: Always include a known DHPS inhibitor (e.g., sulfadoxine) as a positive control to verify the active conformation of the immobilized protein.
Fig 2. Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics.
Protocol B: Stopped-Flow CO2 Hydration Assay for hCA Inhibition
Causality: Carbonic anhydrases are among the fastest enzymes in biology ( kcat≈106 s−1 ). Standard colorimetric microplate assays cannot resolve pre-steady-state kinetics and often yield artifactual Ki values. Stopped-flow spectroscopy allows for the rapid mixing of reagents (dead time < 2 ms) to capture the instantaneous kinetics of CO₂ hydration.
Step-by-Step Workflow:
-
Reagent Preparation:
-
Syringe A: Prepare a solution containing recombinant hCA (10 nM) and 0.2 mM phenol red indicator in 20 mM HEPES buffer (pH 7.5). Causality: Phenol red is explicitly chosen because its pKa (~7.9) is perfectly suited to monitor the physiological pH drop during the hydration reaction ( CO2+H2O⇌HCO3−+H+ ).
-
Syringe B: Prepare CO₂-saturated water (15 mM) containing varying concentrations of the triazolyl benzenesulfonamide inhibitor.
-
-
Rapid Mixing: Utilize a stopped-flow photometer to rapidly mix equal volumes of Syringe A and Syringe B at 20°C.
-
Detection: Monitor the decrease in absorbance at 558 nm (the maximum absorbance peak for the basic form of phenol red) over a 10-second window.
-
Data Analysis: Calculate the initial velocity of the pH drop. Validation: A critical pitfall is the spontaneous, uncatalyzed hydration of CO₂. You must run a blank (buffer only in Syringe A) and rigorously subtract this uncatalyzed rate from all enzyme-catalyzed runs. Fit the corrected initial velocities to the Cheng-Prusoff equation to derive the absolute Ki .
Conclusion
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide represents a masterclass in rational drug design. By leveraging the bioisosteric properties of the conformationally restricted triazole ring and the potent zinc-coordinating ability of the benzenesulfonamide group, this compound achieves high-affinity binding across multiple therapeutic targets. Characterizing its polypharmacology requires rigorous, self-validating kinetic assays like SPR and stopped-flow spectroscopy to ensure that the data generated translates reliably into in vivo models.
References
-
Boechat, N., Pinheiro, L. C., Santos-Filho, O. A., & Silva, I. C. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 8083-8097. URL:[Link]
-
Zeidan, M. A., et al. (2025). Shooting an Arrow against Convulsion: Novel Triazole-Grafted Benzenesulfonamide Derivatives as Carbonic Anhydrase II and VII Inhibitors. Journal of Medicinal Chemistry. URL:[Link]
-
Mishra, C. B., et al. (2023). Recent advances in triazole-benzenesulfonamide hybrids and their biological activities. ResearchGate. URL:[Link]
-
Agalave, S. G., et al. (2021). Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications. Chemical Reviews. URL:[Link]
The Pharmacokinetic Profile of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from a promising laboratory finding to a clinically effective therapeutic is a complex and multifaceted process. Among the critical hurdles in this path is understanding the compound's pharmacokinetic profile—what the body does to the drug. This guide provides a comprehensive technical overview of the core principles and methodologies for evaluating the pharmacokinetics of a specific and promising class of molecules: N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives.
This document is designed for drug discovery and development scientists, offering in-depth insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds. By synthesizing established principles with data from structurally related molecules, this guide aims to provide a predictive framework for assessing the pharmacokinetic behavior of this scaffold. While specific experimental data for all derivatives within this class are not exhaustively available in public literature, the methodologies and insights presented herein offer a robust starting point for their preclinical evaluation.
The Significance of the N-(triazolyl)benzenesulfonamide Scaffold
The hybridization of a benzenesulfonamide moiety with a 1,2,4-triazole ring has garnered significant interest in medicinal chemistry.[1][2] This combination has been explored for a wide range of therapeutic targets, including carbonic anhydrases, kinases, and various microbial enzymes.[1][3] The benzenesulfonamide group is a well-established pharmacophore known for its ability to bind to zinc-containing enzymes, while the triazole ring offers metabolic stability and acts as a versatile scaffold for chemical modification.[1][3] Understanding the pharmacokinetic properties of these derivatives is paramount to optimizing their therapeutic potential, as factors like oral bioavailability, tissue distribution, and metabolic fate directly influence efficacy and safety.[3][4]
Deconstructing the Pharmacokinetic Journey: ADME Principles
The overall pharmacokinetic profile of a drug is governed by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). A thorough understanding of each is crucial for predicting a compound's in vivo behavior.
Absorption: Entering the Systemic Circulation
For oral administration, a drug must be absorbed from the gastrointestinal (GI) tract into the bloodstream. Key factors influencing the absorption of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives include:
-
Physicochemical Properties: Lipophilicity (logP), pKa, and solubility play a critical role. While specific data for this class is limited, in silico studies on related triazole-benzenesulfonamide hybrids suggest that these compounds can be designed to possess drug-like properties in accordance with Lipinski's Rule of Five, indicating a potential for good oral absorption.[4][5]
-
Permeability: The ability to cross the intestinal membrane is essential. In silico predictions for some sulfonamide-triazole hybrids suggest high oral absorption rates and the ability to be effectively absorbed in the gastrointestinal tract.[4][5]
Distribution: Reaching the Target
Once in the bloodstream, the drug is distributed to various tissues and organs. The extent of distribution is influenced by:
-
Plasma Protein Binding: Many drugs bind to plasma proteins like albumin. While specific data is scarce for this class, benzenesulfonamide derivatives, in general, are known to exhibit plasma protein binding.[6]
-
Tissue Penetration: The ability to cross biological membranes, such as the blood-brain barrier (BBB), is crucial for drugs targeting the central nervous system. Computational studies on some triazole-sulfonamide hybrids have indicated their potential to cross the BBB.[4][5]
Metabolism: Biotransformation in the Body
The body's enzymatic machinery metabolizes drugs, primarily in the liver, to facilitate their elimination. For N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives, potential metabolic pathways include:
-
Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups.[7][8] For the N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide scaffold, potential Phase I reactions include:
-
Oxidation: Hydroxylation of the methyl group on the triazole ring or hydroxylation of the benzene ring are likely metabolic pathways. For a structurally similar compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide, hydroxylation of the methyl group was observed as a metabolic pathway in rats.[9][10]
-
N-dealkylation or N-oxidation of the triazole ring is also a possibility, as seen in the metabolism of other triazole-containing compounds.[11]
-
-
Phase II Metabolism: These reactions involve the conjugation of polar molecules to the drug or its Phase I metabolites to increase water solubility and facilitate excretion. Glucuronidation and sulfation are common Phase II reactions.
The following diagram illustrates the potential metabolic pathways for N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives.
Caption: Potential metabolic pathways for N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives.
Excretion: Eliminating the Drug from the Body
The parent drug and its metabolites are eliminated from the body primarily through the kidneys (urine) and/or the liver (bile and feces). The route and rate of excretion depend on the physicochemical properties of the compounds.
Experimental Approaches to Pharmacokinetic Evaluation
A combination of in vitro and in vivo studies is essential for a comprehensive understanding of the pharmacokinetic profile of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives.
In Vitro ADME Assays
These assays are conducted early in the drug discovery process to predict in vivo pharmacokinetics.
-
Liver Microsomes: These subcellular fractions are rich in CYP enzymes and are used to assess Phase I metabolic stability.[7][8]
-
Hepatocytes: Intact liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of hepatic metabolism.
Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat or human), phosphate buffer (pH 7.4), and the test compound.
-
Initiation: Pre-warm the mixture at 37°C, then initiate the reaction by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Equilibrium dialysis is a common method to determine the fraction of a drug that binds to plasma proteins.
In Vivo Pharmacokinetic Studies
These studies are typically conducted in animal models, such as rodents, to determine key pharmacokinetic parameters.
Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing: Administer the test compound to a group of rats via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or via cannulation.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Use specialized software to calculate pharmacokinetic parameters from the plasma concentration-time data.
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Bioanalytical Methods for Quantification
Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or fluorescence detection, HPLC can be used for the quantification of sulfonamides.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[13]
Structure-Pharmacokinetic Relationships (SPR)
While extensive SPR data for N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives is not yet established, general principles can be applied:
-
Lipophilicity: Increasing lipophilicity can enhance absorption and tissue distribution but may also increase metabolic clearance.
-
Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability.
-
Metabolic Soft Spots: Identifying and modifying metabolically labile sites, such as the methyl group on the triazole, can improve metabolic stability and prolong the drug's half-life. For instance, replacing the methyl group with a trifluoromethyl group has been explored in related scaffolds to potentially alter metabolic profiles.[14][15][16]
Case Study: Pharmacokinetics of a Structurally Related Compound
A study on 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide (ODASA) in rats provides valuable insights that may be applicable to the N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide class.[9][10]
| Parameter | Value (Ocular Administration in Rats) |
| Cmax | 349.85 ± 62.50 ng/mL |
| Tmax | Not reported |
| Half-life (t1/2) | 46.4 ± 3.8 h |
| Relative Bioavailability | 81.03% |
Data from Volkhin et al., 2024.[9][10]
The long half-life and high relative bioavailability of ODASA suggest that this general scaffold has favorable pharmacokinetic properties. The main metabolites identified were formed by hydroxylation of the methyl group and the sulfonamide group, which aligns with the predicted metabolic pathways for the target class of compounds.[9][10]
Conclusion and Future Directions
The N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide scaffold holds significant promise for the development of novel therapeutics. While comprehensive pharmacokinetic data for this specific class of derivatives is still emerging, this guide provides a foundational framework for their evaluation. By leveraging a combination of in silico predictions, in vitro ADME assays, and in vivo pharmacokinetic studies, researchers can effectively characterize the ADME properties of these compounds.
Future research should focus on generating robust experimental data for a diverse set of derivatives to establish clear structure-pharmacokinetic relationships. This will enable the rational design of molecules with optimized pharmacokinetic profiles, ultimately increasing the probability of translating these promising compounds into successful clinical candidates.
References
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Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]
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New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. (2023). Journal of Biomolecular Structure & Dynamics. Retrieved March 22, 2026, from [Link]
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New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. (2023). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]
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Metabolism of 14C-labelled 5-nitro-1,2,4-triazol-3-one by rat liver microsomes--evidence for the participation of cytochrome P-450. (1997). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]
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Recent advances in triazole-benzenesulfonamide hybrids and their biological activities. (2023). Wiley Online Library. Retrieved March 22, 2026, from [Link]
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Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015). Agilent. Retrieved March 22, 2026, from [Link]
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Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2011). MDPI. Retrieved March 22, 2026, from [Link]
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An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]
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Novel Dibenzoazepine-Substituted Triazole Hybrids as Cholinesterase and Carbonic Anhydrase Inhibitors and Anticancer Agents: Synthesis, Characterization, Biological Evaluation, and In Silico Studies. (2024). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]
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Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2011). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]
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Chemical structures of triazole-benzenesulfonamide hybrids 123–127. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]
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Quantitative structure-activity relationship, molecular docking, drug-likeness, and pharmacokinetic studies of some non-small cell lung cancer. (n.d.). SciSpace by Typeset. Retrieved March 22, 2026, from [Link]
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). MDPI. Retrieved March 22, 2026, from [Link]
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Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. (2024). Regulatory Mechanisms in Biosystems. Retrieved March 22, 2026, from [Link]
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Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes. (2011). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]
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The influence of new 1,2,3-triazolo-1,4-benzodiazepine derivatives on the muscle tone of rodents. (2023). Zaporozhye Medical Journal. Retrieved March 22, 2026, from [Link]
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Metabolism of N-nitrosodialkylamines by human liver microsomes. (1988). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]
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The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide and its metabolites in rat plasma. (2024). CyberLeninka. Retrieved March 22, 2026, from [Link]
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Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]
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Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. (2023). MDPI. Retrieved March 22, 2026, from [Link]
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In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. Retrieved March 22, 2026, from [Link]
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Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes. (2011). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]
-
The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide and its metabolites in rat plasma. (2024). Research Square. Retrieved March 22, 2026, from [Link]
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Bio-Analytical Liquid Chromatographic Method for the Determination of Linezolid in Plasma. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]
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An In-Depth Technical Guide to Elucidating the Toxicity Profile of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide in Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro toxicity profile of the novel compound, N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide. While specific experimental data for this molecule is emerging, this document synthesizes established methodologies and insights from structurally related sulfonamide and 1,2,4-triazole compounds to propose a robust investigational strategy.
The core of this guide is not just a recitation of protocols, but a scientifically-grounded rationale for experimental choices, ensuring a self-validating and comprehensive toxicological assessment.
Introduction and Rationale
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a synthetic compound that integrates two key pharmacophores: a benzenesulfonamide core and a 1,2,4-triazole ring. Both moieties are prevalent in a wide range of therapeutic agents. Sulfonamides are known for their antimicrobial properties and have gained significant attention for their potential as anticancer agents[1]. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, found in antifungal, antiviral, and anticancer drugs[2][3].
The combination of these two moieties suggests that N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide could exhibit significant biological activity. Therefore, a thorough in vitro toxicity profile is a critical first step in evaluating its therapeutic potential and understanding its mechanism of action at the cellular level.
Predicted Cytotoxicity and Target Cell Line Selection
Based on the literature for related compounds, it is hypothesized that N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide will exhibit dose-dependent cytotoxicity against a panel of human cancer cell lines. Structurally similar sulfonamide derivatives have shown efficacy against breast cancer (MCF-7, MDA-MB-468), cervical cancer (HeLa), and lung cancer (A549) cell lines[1][4]. Furthermore, 1,2,4-triazole derivatives have demonstrated broad anti-proliferative activities[3][5].
Recommended Initial Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast (Estrogen Receptor Positive) | High prevalence, well-characterized. |
| MDA-MB-231 | Breast (Triple Negative) | Represents a more aggressive breast cancer subtype. |
| A549 | Non-small Cell Lung Cancer | A standard model for lung cancer studies. |
| HCT-116 | Colorectal Cancer | A common model for gastrointestinal cancers. |
| HEK-293 | Human Embryonic Kidney (Non-cancerous) | Essential for assessing selectivity and potential off-target toxicity.[6] |
Experimental Workflows for Comprehensive Toxicity Profiling
A multi-faceted approach is essential to build a comprehensive toxicity profile. The following experimental workflows are designed to assess not only cell death but also the underlying mechanisms.
General Cytotoxicity Assessment
The initial step is to determine the dose-dependent effect of the compound on cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Workflow for IC50 Determination:
Caption: Workflow for determining the IC50 value of the test compound.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Investigation of Apoptotic Pathway Induction
Understanding whether the compound induces programmed cell death (apoptosis) is crucial. This can be investigated through several complementary assays.
Workflow for Apoptosis Assessment:
Caption: A multi-assay workflow for the comprehensive assessment of apoptosis.
Detailed Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Potential Mechanisms of Action
Based on the known mechanisms of related compounds, several signaling pathways could be implicated in the cytotoxic effects of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide.
Potential Signaling Pathways to Investigate:
Caption: Potential mechanisms of action for N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide.
Data Summary and Interpretation
Table for IC50 Value Summary:
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h | Selectivity Index (IC50 HEK-293 / IC50 Cancer Cell) |
| MCF-7 | |||
| MDA-MB-231 | |||
| A549 | |||
| HCT-116 | |||
| HEK-293 | N/A |
Table for Apoptosis Assay Summary (% of Apoptotic Cells):
| Cell Line | Vehicle Control | Compound (IC50) | Positive Control |
| MCF-7 | |||
| MDA-MB-231 | |||
| A549 | |||
| HCT-116 |
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the initial in vitro toxicity profiling of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide. The proposed workflows, from general cytotoxicity screening to mechanistic apoptosis assays, will generate a robust dataset to evaluate the compound's potential as a therapeutic agent.
Positive findings, such as high cytotoxicity in cancer cells with a favorable selectivity index, would warrant further investigation into specific molecular targets, in vivo efficacy in animal models, and a more detailed safety pharmacology assessment.
References
-
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (n.d.). Iranian Journal of Pharmaceutical Research. [Link]
-
Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition. (2022). Journal of Molecular Structure. [Link]
-
Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Advances. [Link]
-
Cytotoxic activity of some novel sulfonamide derivatives. (2015). Acta Poloniae Pharmaceutica. [Link]
-
Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. (2023). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]
-
Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. (2023). Molecules. [Link]
-
Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. (n.d.). Molecules. [Link]
-
Imidazole and 1,2,4-Triazole-based Derivatives Gifted with Antitubercular Activity: Cytotoxicity and Computational Assessment. (2019). Current Drug Targets. [Link]
-
Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2011). Molecules. [Link]
-
Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2011). Molecules. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry. [Link]
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Application Note: Regioselective Synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Executive Summary
The 3-amino-1,2,4-triazole scaffold is a pivotal component in medicinal chemistry, frequently utilized in the development of antimicrobial, antifungal, and antiviral agents[1]. Synthesizing sulfonamide derivatives of this scaffold—specifically targeting the exocyclic amine—presents a significant regioselectivity challenge. This application note provides a self-validating, thermodynamically controlled protocol for the selective synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide, detailing the mechanistic causality behind reagent selection and thermal isomerization.
Mechanistic Causality: The Regioselectivity Challenge
When reacting 3-amino-5-methyl-1H-1,2,4-triazole with benzenesulfonyl chloride, the reaction can proceed via two distinct pathways governed by kinetic versus thermodynamic control.
-
Kinetic Control (Ring Sulfonylation): The endocyclic nitrogen atoms (N1/N2) of the triazole ring are significantly more nucleophilic than the exocyclic amino group. Under standard conditions (e.g., Pyridine at 25 °C), electrophilic attack occurs rapidly at the ring nitrogen, yielding 1-(benzenesulfonyl)-5-methyl-1H-1,2,4-triazol-3-amine.[2].
-
Thermodynamic Control (Exocyclic Sulfonylation): The target compound, N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide, is the thermodynamically more stable isomer. To access this exocyclic sulfonamide, [3]. By utilizing 2.2 equivalents of Sodium Hydride (NaH), we sequentially deprotonate the triazole ring (pKa ~10) and the exocyclic amine (pKa ~15) to form a highly reactive dianion. Subsequent heating provides the activation energy necessary for any kinetically formed ring-sulfonylated intermediate to undergo sulfonyl migration to the exocyclic nitrogen.
Reaction Pathway Visualization
Fig 1: Regioselective pathways for sulfonylation of 3-amino-5-methyl-1H-1,2,4-triazole.
Optimization & Quantitative Data
The table below summarizes the quantitative optimization data, illustrating how base strength and temperature dictate the regiochemical outcome of the reaction.
| Entry | Base (Equivalents) | Solvent | Temperature | Major Product Observed | Isolated Yield (%) |
| 1 | Pyridine (Solvent) | Pyridine | 25 °C | Kinetic (Ring-N) | 85% |
| 2 | Triethylamine (1.5) | DCM | 25 °C | Kinetic (Ring-N) | 78% |
| 3 | NaH (1.1) | THF | 60 °C | Mixture (Ring + Exo) | 40% |
| 4 | NaH (2.2) | DMF | 80 °C | Thermodynamic (Exo-N) | 82% |
Table 1: Condition optimization demonstrating the shift from kinetic to thermodynamic control.
Step-by-Step Experimental Protocol
Materials Required:
-
3-Amino-5-methyl-1H-1,2,4-triazole (10.0 mmol)
-
Benzenesulfonyl chloride (11.0 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (22.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (15 mL)
Step 1: Dianion Generation
-
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-amino-5-methyl-1H-1,2,4-triazole (10 mmol) in anhydrous DMF (15 mL) under an inert argon atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add NaH (22 mmol) in small portions over 5 minutes.
-
Causality Note: The sequential deprotonation of the ring NH and exocyclic NH₂ forms a dianion, priming the exocyclic nitrogen for thermodynamic functionalization.
-
-
Stir the reaction mixture at room temperature for 30 minutes until hydrogen gas evolution ceases.
Step 2: Electrophilic Addition
-
Re-cool the reaction flask to 0 °C.
-
Add benzenesulfonyl chloride (11 mmol) dropwise over 10 minutes via a syringe.
-
Causality Note: Dropwise addition controls the exotherm and prevents the formation of bis-sulfonylated byproducts.
-
-
Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Step 3: Thermal Isomerization
-
Heat the reaction mixture to 80 °C using an oil bath and maintain for 4–6 hours.
-
Causality Note: Heating overcomes the activation energy barrier, forcing any kinetically formed 1-sulfonyl intermediate to undergo intramolecular sulfonyl migration to the thermodynamically stable exocyclic nitrogen.
-
Step 4: Workup & Isolation
-
Cool the mixture to room temperature and quench carefully with saturated aqueous NH₄Cl (20 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, DCM:MeOH 95:5) to afford the pure N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide.
Self-Validating Quality Control (QC)
To ensure this protocol acts as a self-validating system, perform the following in-process checks:
-
TLC Monitoring: The kinetic product (ring-sulfonylated) lacks the acidic sulfonamide proton, making it less polar. It will elute with a higher Rf value compared to the thermodynamic product (exocyclic sulfonamide), which interacts strongly with the silica gel.
-
1H NMR Verification (DMSO-d6): The success of the thermal rearrangement is confirmed by the presence of a broad singlet far downfield (δ 10.5–11.5 ppm), corresponding to the exocyclic sulfonamide proton (-NH-SO₂-). The disappearance of the primary amine signal (δ 5.5–6.5 ppm) further validates the selective exocyclic functionalization.
References
-
Title: 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship Source: Journal of Medicinal Chemistry (via PubMed / PMC) URL: [Link]
-
Title: Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives Source: Synthesis (via Organic Chemistry Portal) URL: [Link]
Sources
A Robust, Stability-Indicating HPLC Method for the Quantification of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
An Application Note and Protocol
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, offering excellent peak symmetry and resolution from potential degradants. The described protocol is suitable for routine quality control analysis, purity testing, and stability studies in pharmaceutical research and development settings.
Introduction
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a molecule of interest in medicinal chemistry and drug development, belonging to the sulfonamide class of compounds which are known for their wide range of biological activities. The presence of both a sulfonamide moiety and a triazole ring suggests its potential as a synthetic building block or an active pharmaceutical ingredient (API). The development of a reliable and robust analytical method is paramount for ensuring the quality, purity, and stability of such compounds throughout the drug development lifecycle.
The objective of this work was to develop a straightforward yet powerful RP-HPLC method capable of accurately quantifying N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide and separating it from potential process-related impurities and degradation products. This document provides a comprehensive guide, from the underlying scientific rationale for method development choices to detailed, step-by-step protocols for its implementation.
Analyte Properties & Chromatographic Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Chemical Structure:
Figure 1: Structure of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide.
-
Physicochemical Properties:
-
Molecular Formula: C₉H₁₀N₄O₂S
-
Molecular Weight: 238.27 g/mol
-
pKa: The molecule possesses both acidic and basic centers. The sulfonamide proton (-SO₂NH-) is weakly acidic, while the nitrogen atoms in the triazole ring are basic. The retention behavior is therefore highly sensitive to the pH of the mobile phase.
-
logP: The calculated octanol-water partition coefficient (logP) suggests moderate hydrophobicity, making reversed-phase chromatography an ideal separation mode.
-
-
Chromatographic Rationale: Reversed-phase HPLC was selected as the primary analytical technique due to the analyte's non-polar character. A C18 column provides a hydrophobic stationary phase that facilitates retention through van der Waals interactions. The key to achieving optimal separation and peak shape for this ionizable compound lies in controlling the mobile phase pH. By setting the pH well below the pKa of the acidic sulfonamide group and potentially protonating the basic triazole ring, a stable ionization state is maintained, leading to consistent retention and symmetrical peaks.
Experimental Protocol
Instrumentation & Software
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Software: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data software.
Chemicals & Reagents
-
Reference Standard: N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide (≥99.5% purity).
-
Acetonitrile (ACN): HPLC gradient grade.
-
Methanol (MeOH): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Water: Deionized water, filtered through a 0.22 µm filter.
Chromatographic Conditions
The final, optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min (20% B), 2-12 min (20-80% B), 12-15 min (80% B), 15.1-18 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Run Time | 18 minutes (including re-equilibration) |
Preparation of Solutions
-
Mobile Phase A (20 mM Phosphate Buffer, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer solution through a 0.22 µm nylon membrane filter.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with methanol.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Method Development Strategy: The Scientific Rationale
The development of this method was not a matter of chance but a systematic process of optimization. Each parameter was chosen to ensure robustness and reliability.
Workflow of Method Development
The logical flow from initial assessment to the final validated method is depicted below. This iterative process ensures that all critical parameters are thoroughly evaluated.
A flowchart of the systematic HPLC method development process.
Column and Mobile Phase Selection
A C18 column was selected as the primary choice due to its versatility and strong retention for moderately non-polar compounds like N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide. Acetonitrile was chosen as the organic modifier (Mobile Phase B) over methanol because it generally provides lower backpressure and better UV transparency.
pH Optimization
The control of mobile phase pH is the most critical factor for this analyte. An initial screening was performed at pH 3.0, 4.5, and 7.0.
-
At pH 7.0, peak tailing was observed, likely due to the partial ionization of the sulfonamide group.
-
At pH 4.5, peak shape improved but was not perfectly symmetrical.
-
At pH 3.0 , a sharp, symmetrical peak was consistently achieved. This pH ensures the sulfonamide group is fully protonated (non-ionized), leading to stable and predictable hydrophobic interactions with the C18 stationary phase.
Wavelength Selection
The reference standard was scanned using the Diode Array Detector (DAD) from 200 to 400 nm. The UV spectrum showed a maximum absorbance at approximately 235 nm. This wavelength was selected for quantification as it provides excellent sensitivity for the analyte while minimizing interference from the mobile phase.
Method Validation Highlights
To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following is a summary of typical results obtained during validation.
System Suitability
System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% (n=6) | 0.45% |
| %RSD of Retention Time | ≤ 1.0% (n=6) | 0.12% |
Linearity and Range
The linearity was evaluated by analyzing a series of solutions over a concentration range of 10-150 µg/mL.
| Parameter | Result |
| Concentration Range | 10 - 150 µg/mL |
| Regression Equation | y = 45210x + 1250 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, the analyte was subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). In all cases, the degradation products were well-resolved from the main analyte peak, proving the method's specificity.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be rapid, specific, accurate, and precise for the quantification of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide. The systematic development approach, grounded in the physicochemical properties of the analyte, resulted in a robust protocol suitable for routine use in a quality control environment. The method's ability to separate the main peak from various degradation products confirms its utility as a stability-indicating assay.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
Application Note: A Comprehensive Guide to the NMR Structural Elucidation of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Abstract
This application note provides a detailed, systematic guide for the complete structural characterization of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers, scientists, and professionals in drug development, this document outlines not just the "how" but the critical "why" behind each experimental step. We present a logical workflow, from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. This guide is designed to serve as a practical protocol and an educational resource for the unambiguous structural verification of this and structurally related sulfonamide-triazole scaffolds.
Introduction: The Importance of Structural Verification
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a molecule of interest within medicinal chemistry, combining the well-established benzenesulfonamide motif with a 1,2,4-triazole ring. Sulfonamides are a cornerstone class of therapeutics, and triazole moieties are prevalent in a wide range of biologically active compounds.[1][2] The precise arrangement of atoms and functional groups in such molecules dictates their physicochemical properties and biological activity. Therefore, unambiguous structural confirmation is a non-negotiable step in the drug discovery and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[3] This guide will walk through a multi-faceted NMR approach to confirm the constitution and connectivity of the title compound, ensuring scientific integrity and providing a robust analytical framework.
Experimental Design: A Multi-technique Approach
A single NMR experiment provides only a partial view of a molecule's structure. To achieve complete and unambiguous characterization, a series of correlated experiments is essential. Our workflow is designed to build a complete picture of the molecule's framework, piece by piece.
Figure 1: A logical workflow for the comprehensive NMR characterization of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide.
Protocols: From Sample Tube to Spectrum
High-quality data begins with meticulous sample preparation.[4][5] The following protocols are optimized for a standard 400 or 500 MHz NMR spectrometer.
Sample Preparation Protocol
-
Weighing: Accurately weigh approximately 10-15 mg of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide for ¹H and 2D NMR experiments. For a standard ¹³C NMR experiment, a higher concentration of 30-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. Crucially, it will solubilize the compound and allow for the observation of exchangeable protons (NH).[7][8]
-
Homogenization: Gently vortex the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[4]
-
Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[6]
-
Labeling: Clearly label the NMR tube with the compound name and solvent.
NMR Data Acquisition Protocols
The following are general acquisition parameters. Instrument-specific optimization, particularly shimming, is required for best results.[9]
| Experiment | Pulse Program | Key Parameters | Purpose |
| ¹H NMR | Standard single-pulse (e.g., zg30) | Scans: 16, Delay (D1): 2s, Spectral Width: -2 to 14 ppm | To identify all proton environments, their chemical shifts, integrations (relative numbers), and coupling patterns (neighboring protons). |
| ¹³C{¹H} NMR | Proton-decoupled (e.g., zgpg30) | Scans: 1024, Delay (D1): 2s, Spectral Width: 0 to 180 ppm | To identify all unique carbon environments and their chemical shifts. |
| DEPT-135 | Standard DEPT-135 sequence | Scans: 256, Delay (D1): 2s | To determine the multiplicity of each carbon atom (CH₃ and CH as positive signals, CH₂ as negative signals, quaternary carbons are absent).[10][11] |
| ¹H-¹H COSY | Standard COSY sequence (e.g., cosygp) | Scans: 2-4 per increment | To reveal scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH), identifying which protons are neighbors in the same spin system.[12][13] |
| ¹H-¹³C HSQC | Standard HSQC sequence (e.g., hsqcedetgp) | Scans: 4-8 per increment | To correlate each proton with the carbon atom to which it is directly attached (one-bond ¹JCH correlations). This is a highly sensitive and reliable method for C-H assignment.[14][15][16] |
| ¹H-¹³C HMBC | Standard HMBC sequence (e.g., hmbcgp) | Scans: 8-16 per increment | To identify longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). This is crucial for connecting different fragments of the molecule and assigning quaternary carbons.[17][18][19] |
Spectral Analysis and Interpretation
Based on the known structure and data from analogous compounds, we can predict the expected NMR spectra.[20] The numbering scheme used for assignment is shown below.
Image 1: Chemical structure and atom numbering for N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton spectrum will reveal distinct signals for the benzenesulfonamide ring, the methyl group on the triazole, and the exchangeable NH protons.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | broad singlet | 1H | NH (Triazole) | Exchangeable proton on the triazole ring, often broad. |
| ~11.0 - 12.0 | broad singlet | 1H | NH (Sulfonamide) | Exchangeable sulfonamide proton, often broad. |
| ~7.85 | doublet (d) | 2H | H-2', H-6' | Protons ortho to the electron-withdrawing sulfonyl group are significantly deshielded. They are chemically equivalent and split by H-3'/H-5'.[21] |
| ~7.50 - 7.60 | multiplet (m) | 3H | H-3', H-4', H-5' | These protons are in a more shielded environment than H-2'/H-6' and will likely overlap, creating a complex multiplet. |
| ~2.30 | singlet (s) | 3H | CH₃ | The methyl group protons are attached to a carbon with no adjacent protons, resulting in a singlet. |
Predicted ¹³C NMR & DEPT-135 Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides a count of the unique carbon atoms, while the DEPT-135 experiment clarifies their type.[22][23]
| Predicted Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~161 | Positive | C-5 | Carbon in the triazole ring attached to the methyl group. Chemical shifts for triazole carbons are typically high.[24][25] |
| ~157 | Positive | C-3 | Carbon in the triazole ring attached to the sulfonamide nitrogen.[24][25] |
| ~140 | Absent | C-1' | Quaternary carbon of the benzene ring directly attached to the sulfur atom. It is deshielded by the sulfonyl group. |
| ~133 | Positive | C-4' | CH carbon at the para position of the benzene ring. |
| ~129 | Positive | C-3', C-5' | Equivalent CH carbons meta to the sulfonyl group. |
| ~127 | Positive | C-2', C-6' | Equivalent CH carbons ortho to the sulfonyl group. |
| ~14 | Positive | CH₃ | The methyl carbon, typically appearing in the upfield region of the spectrum. |
2D NMR Correlation Analysis
2D NMR experiments are indispensable for assembling the molecular puzzle by confirming connectivity.[26]
The COSY spectrum will primarily show correlations within the benzenesulfonamide ring's spin system.[13][27]
-
A strong cross-peak is expected between the signal at ~7.85 ppm (H-2'/H-6') and the multiplet at ~7.50-7.60 ppm (H-3'/H-5') . This confirms their ortho relationship (³J coupling).
-
Correlations will also be observed between the protons within the ~7.50-7.60 ppm multiplet (H-3'/H-5' to H-4'), confirming the connectivity around the aromatic ring.
-
The CH₃ singlet (~2.30 ppm) and the NH protons will show no cross-peaks, as they have no three-bond proton neighbors.
The HSQC spectrum provides a direct link between each proton and its attached carbon, solidifying assignments made from 1D spectra.[17][28]
Figure 2: Expected ¹H-¹³C HSQC correlations, linking protons to their directly attached carbons.
The HMBC experiment is the key to confirming the overall structure by revealing long-range (2- and 3-bond) correlations. It is particularly vital for placing the methyl group and assigning the quaternary carbons.[29][30]
-
Key Correlation 1 (Methyl to Triazole): The methyl protons (~2.30 ppm) will show a strong correlation to the triazole carbon C-5 (~161 ppm) (a two-bond coupling, ²JCH) and a weaker correlation to C-3 (~157 ppm) (a three-bond coupling, ³JCH). This definitively places the methyl group at the C-5 position of the triazole ring.
-
Key Correlation 2 (Benzene to Sulfonamide): The ortho protons H-2'/H-6' (~7.85 ppm) will show correlations to the quaternary carbon C-1' (~140 ppm) (³JCH) and to C-3'/C-5' (~129 ppm) (³JCH).
-
Key Correlation 3 (Linking the Rings): While potentially weak, a correlation from the sulfonamide NH proton to the triazole carbon C-3 (~157 ppm) and the benzene quaternary carbon C-1' (~140 ppm) would provide the final, unambiguous link between the two ring systems.
Figure 3: Key expected HMBC correlations for structural confirmation.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural characterization of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide can be confidently achieved. This application note provides the necessary protocols and interpretive framework to guide researchers through the process. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments creates a self-validating system, where each piece of data corroborates the others, leading to an authoritative structural assignment essential for advancing research and development in medicinal chemistry.
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Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
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University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
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JoVE. (2024, December 5). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
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Rochester Institute of Technology. (n.d.). Sample Preparation. [Link]
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Ce-M-M. (n.d.). NMR sample preparation guidelines. [Link]
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Columbia University. (n.d.). HSQC and HMBC. [Link]
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PharmaTutor. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. [Link]
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Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. [Link]
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Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?[Link]
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AIP Publishing. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. [Link]
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ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and other protons in N-(2/3/4-substituted phenyl)- 2,4-disubstituted benzenesulphonamides. [Link]
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Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]
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Columbia University. (n.d.). DEPT. [Link]
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Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. [Link]
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Semmelweis University. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). [Link]
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ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles (3a, 3b) (DMSO-d6, ppm). [Link]
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Ismael, S., et al. (2025). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. ResearchGate. [Link]
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News-Medical.net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]
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Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
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Academia.edu. (n.d.). (PDF) 2D NMR Spectroscopy: COSY. [Link]
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Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nigeria. [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]
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ResearchGate. (2014, November 8). (PDF) Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. [Link]
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Eberhard-Karls-Universität Tübingen. (n.d.). Structure Elucidation By NMR In Organic Chemistry. [Link]
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National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
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University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
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ACS Publications. (2005, February 17). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. [Link]
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Sarcouncil Journal of Biomedical Sciences. (2026, January 21). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. [Link]
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ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. [Link]
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Nature. (2023, April 3). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. [Link]
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de Oliveira, R. B., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 7863-7875. [Link]
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YouTube. (2016, August 23). HMBC and its utility. [Link]
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Spectrabase. (n.d.). 4-METHYL-N-(5-TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOL-3-YL-BENZENESULFONAMIDE. [Link]
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PubChem. (n.d.). 4-methyl-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide. [Link]
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NextSDS. (n.d.). Benzenesulfonamide, N-(1-methyl-1H-1,2,3-triazol-5-yl)- (9CI). [Link]
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NextSDS. (n.d.). N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide. [Link]
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N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide as a precursor in organic synthesis
Application Note: N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide as a Versatile Precursor in Organic Synthesis and Drug Discovery
Executive Summary
In modern medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for generating robust active pharmaceutical ingredients (APIs). N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide represents a highly versatile, bifunctional precursor. It combines the hydrogen-bonding capacity and metabolic stability of a 1,2,4-triazole ring with the well-established pharmacophoric properties of a benzenesulfonamide group. This application note provides a comprehensive guide to the mechanistic rationale, synthesis, and downstream functionalization of this precursor, specifically tailored for researchers developing targeted enzyme inhibitors.
Mechanistic Insights: The Causality of Scaffold Design
The utility of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide stems from its ability to interact with distinct enzymatic pockets. Understanding these interactions is critical for rational drug design.
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is the premier zinc-binding pharmacophore for CA enzymes. Upon entering the active site, the sulfonamide nitrogen deprotonates and coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule and halting the hydration of CO₂[1]. The 5-methyl-1,2,4-triazole core acts as a rigid, tunable "tail." By functionalizing this tail, researchers can achieve high selectivity for tumor-associated isoforms (e.g., CA IX and CA XII) over ubiquitous cytosolic isoforms (CA I and CA II), as the bulky triazole derivatives exploit the wider active site clefts of the tumor-associated enzymes[2][3].
-
Cyclooxygenase-2 (COX-2) Selectivity: Non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal toxicity due to non-selective COX-1 inhibition. However, COX-2 possesses a secondary polar side pocket (containing Arg513, His90, and Gln178) that is absent in COX-1. The benzenesulfonamide moiety of our precursor perfectly inserts into this hydrophilic pocket, forming critical hydrogen bonds, while the triazole ring stabilizes the molecular conformation within the main hydrophobic channel[4][5].
-
Antimalarial/Antimicrobial Activity: Triazole-linked benzenesulfonamides serve as structural analogs to para-aminobenzoic acid (PABA). They act as competitive inhibitors of dihydropteroate synthase (DHPS) in Plasmodium falciparum and various bacterial strains, effectively starving the pathogen of essential folates[6].
Dual mechanistic pathways of triazole-sulfonamide derivatives targeting CA IX and COX-2.
Quantitative Data: Structure-Activity Relationships
The following table summarizes the comparative inhibition profiles of advanced triazole-sulfonamide derivatives synthesized from this core precursor, demonstrating its broad therapeutic window.
| Target Enzyme | Isoform Selectivity | Typical Affinity (Kᵢ / IC₅₀) | Key Binding Interactions |
| Carbonic Anhydrase | CA IX (Tumor-associated) | Kᵢ = 5.1 – 170.0 nM[2][7] | Zn²⁺ coordination via deprotonated sulfonamide nitrogen. |
| Carbonic Anhydrase | CA I / II (Cytosolic) | Kᵢ > 1000 nM (Low affinity) | Steric clash of the functionalized triazole tail with restricted active sites. |
| Cyclooxygenase | COX-2 (Inducible) | IC₅₀ = 0.04 – 4.26 µM[4][5] | Sulfonamide H-bonding with Arg513, His90, and Gln178. |
| Cyclooxygenase | COX-1 (Constitutive) | IC₅₀ > 50 µM[8] | Absence of secondary polar side pocket prevents binding. |
| DHPS | P. falciparum DHPS | IC₅₀ = 0.5 – 5.0 µM[6] | Mimics PABA; competitive inhibition in the folate synthesis pathway. |
Experimental Protocols
To ensure high reproducibility, the following protocols are designed as self-validating systems , incorporating in-process analytical checks to confirm reaction causality and success at every stage.
Protocol A: Base-Catalyzed Sulfonylation (Synthesis of the Core Precursor)
Rationale: The synthesis relies on the nucleophilic attack of the exocyclic amine of 5-methyl-1H-1,2,4-triazol-3-amine onto the electrophilic sulfur of benzenesulfonyl chloride[6][9]. Anhydrous acetonitrile (MeCN) is utilized to prevent competitive hydrolysis of the sulfonyl chloride. Triethylamine (TEA) acts as an acid scavenger; by neutralizing the HCl byproduct, it prevents the protonation of the triazole amine, driving the equilibrium toward the product.
Step-by-Step Methodology:
-
Preparation: Suspend 5-methyl-1H-1,2,4-triazol-3-amine (1.0 equiv, 10 mmol) in 30 mL of anhydrous MeCN under a nitrogen atmosphere.
-
Base Addition: Add TEA (1.5 equiv, 15 mmol) in a single portion. Stir for 10 minutes to ensure complete dissolution. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling prevents exothermic runaway and limits bis-sulfonylation side reactions.
-
Electrophile Addition: Dissolve benzenesulfonyl chloride (1.1 equiv, 11 mmol) in 10 mL of anhydrous MeCN. Add this solution dropwise over 20 minutes to the cooled reaction mixture.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.
-
In-Process Validation (TLC): Monitor via TLC (Eluent: DCM/MeOH 9:1). The reaction is complete when the highly polar amine starting material (low R_f) disappears, replaced by a new, strongly UV-active spot (higher R_f).
-
Workup & Isolation: Concentrate the mixture under reduced pressure. Resuspend the residue in ice-cold distilled water (50 mL). The product should immediately precipitate.
-
Validation Check: If an oil forms instead of a solid, it indicates trapped solvent or incomplete neutralization. Triturate the oil vigorously with cold ethanol until crystallization occurs.
-
-
Purification: Filter the precipitate, wash with cold water (2 × 15 mL), and recrystallize from ethanol to yield pure N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide.
Protocol B: Regioselective N-Alkylation for API Library Generation
Rationale: To optimize the precursor for specific targets (e.g., extending the tail for CA IX selectivity), the triazole ring must be alkylated. The 1,2,4-triazole ring contains multiple tautomeric nitrogens. Using a mild base (K₂CO₃) in a polar aprotic solvent (DMF) favors thermodynamic control, directing the electrophile primarily to the less sterically hindered N1 or N2 positions[10].
Step-by-Step Methodology:
-
Deprotonation: Dissolve the synthesized precursor (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add anhydrous K₂CO₃ (2.0 equiv) and stir at 60 °C for 30 minutes to generate the triazolide anion.
-
Alkylation: Add the desired alkyl halide or phenacyl bromide (1.2 equiv)[11] dropwise. Maintain stirring at 60 °C for 4–6 hours.
-
In-Process Validation (TLC): Confirm the consumption of the starting material via TLC (Hexane/EtOAc 1:1).
-
Workup: Pour the mixture into crushed ice. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF.
-
Structural Validation (NMR): Dry the organic layer over Na₂SO₄, filter, and concentrate. Run a crude ¹H-NMR in DMSO-d₆.
-
Validation Check: The disappearance of the broad triazole N-H proton signal (typically ~13.5 ppm) confirms successful alkylation. Regioselectivity can be definitively assigned using 2D NOESY NMR to observe spatial correlations between the newly added alkyl protons and the 5-methyl group.
-
Synthesis and downstream functionalization of the triazole-sulfonamide precursor.
References
- WO2025064718A1 - Small molecule protein synthesis modulators.
- Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress. Der Pharma Chemica.
- Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PMC / NIH.
- Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjug
- Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II, and IX with Triazole-Linked O-Glycosides of Benzene Sulfonamides.
- Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC / NIH.
- Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. PMC / NIH.
- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing.
- New Thiazole Carboxamide Deriv
- Synthesis, Characterization and Biological Evaluation of Thiazolo[3,2-b][1,2,4]Triazoles Bearing Benzenesulfonamide. Farmacia Journal.
- New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2... inhibitors. Taylor & Francis.
Sources
- 1. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 6. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2025064718A1 - Small molecule protein synthesis modulators - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. farmaciajournal.com [farmaciajournal.com]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Abstract
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide, a molecule of interest in medicinal chemistry. By synthesizing established fragmentation principles of benzenesulfonamides and 1,2,4-triazole derivatives, this document offers a predictive framework for interpreting its mass spectrum. This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural characterization of novel compounds. Detailed experimental protocols for both Electrospray Ionization (ESI) and Electron Ionization (EI) are provided, alongside a visual representation of the predicted fragmentation pathways and a comprehensive table of expected fragment ions.
Introduction
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide belongs to a class of compounds that incorporate both a sulfonamide and a triazole moiety, structural motifs prevalent in many biologically active molecules.[1][2] Accurate structural elucidation is a cornerstone of drug discovery and development, with mass spectrometry serving as a pivotal analytical technique. Understanding the fragmentation behavior of a molecule under different ionization conditions is crucial for its unambiguous identification and characterization. This application note aims to provide a detailed, predictive guide to the fragmentation of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide, drawing upon established principles of mass spectrometry.
The fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry often involves the elimination of SO2 and cleavage of the S-N bond.[3][4] Similarly, 1,2,4-triazole derivatives exhibit characteristic fragmentation patterns, typically involving the loss of small neutral molecules from the heterocyclic ring.[5][6] This guide will explore the interplay of these two functionalities and predict the resulting mass spectrum.
Predicted Fragmentation Pathways
The fragmentation of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is anticipated to proceed through several key pathways, initiated by either protonation in ESI or electron impact in EI. The primary cleavage sites are expected to be the sulfonamide S-N bond and the bonds within the triazole ring.
A visual representation of the predicted fragmentation pathways is presented below:
Caption: Predicted fragmentation pathways of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide.
Detailed Fragmentation Analysis
Upon ionization, the parent molecule is expected to undergo a series of fragmentation reactions, leading to the formation of several diagnostic ions.
-
S-N Bond Cleavage: A primary and highly characteristic fragmentation pathway for sulfonamides involves the cleavage of the sulfur-nitrogen bond.[7][8] In the positive ion mode, this can lead to the formation of the benzenesulfonyl cation (m/z 141) and the protonated 3-amino-5-methyl-1H-1,2,4-triazole (m/z 99) or its radical cation (m/z 98). The benzenesulfonyl cation can further lose sulfur dioxide to yield the phenyl cation (m/z 77) .
-
Loss of Sulfur Dioxide (SO2): A notable fragmentation pathway for aromatic sulfonamides is the elimination of a neutral SO2 molecule (64 Da) via a rearrangement process.[3][4] This would result in a fragment ion at [M+H - SO2]+ .
-
Triazole Ring Fragmentation: The 1,2,4-triazole ring is susceptible to fragmentation, often involving the loss of small, stable neutral molecules.[5][6] A common fragmentation pathway for substituted 1,2,4-triazoles is the loss of a nitrile species. For the target molecule, this could involve the elimination of acetonitrile (CH3CN) from the protonated molecule.
Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide. The exact molecular weight of the parent compound is 238.06 g/mol .
| m/z (Predicted) | Proposed Structure/Formula | Fragmentation Pathway |
| 239.06 | [C9H10N4O2S + H]+ | Protonated parent molecule |
| 175.08 | [C9H11N4]+ | Loss of SO2 from the protonated molecule |
| 141.00 | [C6H5SO2]+ | Benzenesulfonyl cation from S-N bond cleavage |
| 99.07 | [C3H7N4]+ | Protonated 3-amino-5-methyl-1,2,4-triazole |
| 77.04 | [C6H5]+ | Phenyl cation from loss of SO2 from benzenesulfonyl cation |
Experimental Protocols
To acquire the mass spectrum of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide, the following protocols are recommended.
Electrospray Ionization (ESI) Mass Spectrometry
This technique is ideal for polar and thermally labile molecules and is expected to yield a strong signal for the protonated parent molecule.
Workflow Diagram:
Caption: Experimental workflow for ESI-MS analysis.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Sample Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Solvent: 50:50 Methanol:Water with 0.1% Formic Acid
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N2) Flow: 1 - 2 L/min
-
Drying Gas (N2) Flow: 5 - 10 L/min
-
Drying Gas Temperature: 250 - 350 °C
-
Fragmentor Voltage: 80 - 120 V (for initial full scan)
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe a range of fragment ions.
Electron Ionization (EI) Mass Spectrometry
EI is a higher-energy ionization technique that can provide complementary fragmentation information, particularly for more volatile and thermally stable compounds.
Instrumentation and Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with an EI source (e.g., GC-MS).
-
Ionization Energy: 70 eV
-
Source Temperature: 200 - 250 °C
-
Sample Introduction: Direct insertion probe (if the compound is a solid) or via gas chromatography (if sufficiently volatile and thermally stable).
-
Mass Range: m/z 40 - 500
Conclusion
The predictive fragmentation analysis presented in this application note provides a robust framework for the structural elucidation of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide using mass spectrometry. The key predicted fragmentation pathways include S-N bond cleavage, loss of SO2, and fragmentation of the triazole ring. The provided experimental protocols for both ESI and EI mass spectrometry offer a starting point for acquiring high-quality data. This detailed guide is intended to aid researchers in the confident identification and characterization of this and structurally related compounds.
References
-
Sang-Hyun, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 447-453. Available at: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
-
Potts, K. T., et al. (1971). Mass spectra of some 1,2,4‐triazole derivatives. Journal of Heterocyclic Chemistry, 8(5), 773-778. Available at: [Link]
-
Sun, W., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. The Journal of Organic Chemistry, 75(14), 4756-4763. Available at: [Link]
-
Hu, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 394-401. Available at: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
-
Sun, W., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(14), 4756-4763. Available at: [Link]
-
Fekete, A., et al. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics, 25(17), 12025-12034. Available at: [Link]
-
Ahmad, I., et al. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]
-
Ma, H., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(51), 15647-15655. Available at: [Link]
-
Ma, H., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. ACS Publications. Available at: [Link]
-
Ito, Y., et al. (1972). Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. Bulletin of the Chemical Society of Japan, 45(10), 3240-3245. Available at: [Link]
-
Palibroda, N., et al. (1998). ELECTRON IONISATION MASS SPECTRA OF SOME DERIVATIVES OF 5-(2-PHENYLTHIAZOL-4-YL)-3-MERCAPTO[3][7][9]TRIAZOLE. Studia Universitatis Babes-Bolyai, Chemia, 43(1-2), 41-48. Available at: [Link]
-
Kaneko, S., et al. (2000). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 83(4), 864-871. Available at: [Link]
-
Ikizler, A. A., et al. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-343. Available at: [Link]
-
Ramana, D. V., & Kantharaj, E. (1990). The Electron Impact Induced Fragmentation of I-Aryl- S-hydroxy- 1,2,3-triazole-4-carboxamides. Organic Mass Spectrometry, 25(10), 555-558. Available at: [Link]
-
Fekete, A., et al. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics, 25(17), 12025-12034. Available at: [Link]
-
Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013103. Available at: [Link]
-
de Oliveira, R. S., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(10), 8088-8101. Available at: [Link]
-
SpectraBase. (n.d.). 4-METHYL-N-(5-TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOL-3-YL-BENZENESULFONAMIDE. SpectraBase. Available at: [Link]
-
de Oliveira, R. S., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. ResearchGate. Available at: [Link]
-
NextSDS. (n.d.). Benzenesulfonamide, N-(1-methyl-1H-1,2,3-triazol-5-yl)- (9CI). NextSDS. Available at: [Link]
Sources
- 1. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Welcome to the technical support center for the synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving yield and purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic protocols and our in-house expertise.
I. Reaction Overview and Mechanism
The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide typically proceeds via a nucleophilic substitution reaction between 3-amino-5-methyl-1H-1,2,4-triazole and benzenesulfonyl chloride. The amino group of the triazole acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.
solubility issues with N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide in DMSO
Welcome to the technical support guide for handling N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical techniques required to ensure experimental success and reproducibility.
Understanding the Molecule: A First-Principles Approach
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound featuring two key functional groups that dictate its physicochemical behavior: a benzenesulfonamide moiety and a methyl-substituted 1,2,4-triazole ring.
-
Benzenesulfonamide Group: The sulfonamide group (-SO₂NH-) is weakly acidic.[1][2] Its pKa can be influenced by the aromatic ring, generally making the compound more soluble in basic conditions where it can deprotonate to form a more polar salt.[3] However, the unionized form is often hydrophobic.[4]
-
1,2,4-Triazole Group: Triazoles are heterocyclic compounds containing three nitrogen atoms. The parent 1,2,4-triazole is a water-soluble, stable aromatic ring.[5] However, when incorporated into a larger, more complex molecule, its contribution to overall solubility can be diminished by more dominant hydrophobic regions.
The interplay between the acidic sulfonamide and the heterocyclic triazole within the same molecule creates a compound with specific solubility challenges that require careful consideration of the solvent system and handling procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide, won't fully dissolve in 100% DMSO at my desired concentration. What should I do?
This is a common issue when preparing high-concentration stock solutions.[6] Several factors could be at play, from the inherent properties of the compound to the quality of the solvent.
Troubleshooting Steps:
-
Gentle Heating: Warm the solution in a water bath to 37°C.[7] Increased thermal energy can help overcome the lattice energy of the solid compound, facilitating dissolution. Do not overheat, as this can risk compound degradation.
-
Mechanical Agitation: After warming, vortex the solution vigorously for several minutes.[8] For particularly stubborn compounds, sonication in a water bath can provide the necessary energy to break up solid aggregates and enhance dissolution.[7][9]
-
Verify Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[10][11] This absorbed water significantly alters the polarity of the solvent, which can drastically decrease the solubility of many organic compounds.[12][13]
Q2: I managed to dissolve the compound, but a precipitate formed in my DMSO stock solution after a few freeze-thaw cycles. Why did this happen and is the stock still usable?
Precipitation upon storage or after freeze-thaw cycles is a well-documented phenomenon, often linked to moisture absorption and the compound's physical state.[8][10]
Causality Explained:
-
Moisture Contamination: Each freeze-thaw cycle creates an opportunity for atmospheric moisture to enter the vial. As the water content in the DMSO increases, the solvent becomes more polar, reducing its capacity to keep your lipophilic compound in solution.[10][12]
-
Metastable to Stable Form Conversion: Compounds can exist in different physical forms (polymorphs), including amorphous (less ordered) and crystalline (highly ordered) states.[14] An amorphous form often dissolves readily, creating a kinetically stable but thermodynamically unstable "supersaturated" solution.[12] Over time, or with the energy input from freeze-thaw cycles, the compound can crash out into a more stable, lower-energy crystalline form which is significantly less soluble.[12][13] Once this happens, it is very difficult to redissolve.[13]
Workflow for Prevention:
To avoid this, aliquoting your stock solution is critical. Once the compound is fully dissolved, dispense it into single-use volumes in sterile, tightly sealed microcentrifuge tubes.[8][15] This minimizes the number of freeze-thaw cycles for the bulk of your stock and reduces exposure to air.[8]
Q3: My compound is dissolved in the DMSO stock, but it precipitates immediately when I dilute it into my aqueous cell culture medium or assay buffer. How can I prevent this?
This is a classic sign of a compound with poor aqueous solubility. The abrupt change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the compound to fall out of solution.[16][17]
Recommended Dilution Strategies:
-
Stepwise Dilution: Avoid diluting the DMSO stock directly into the final aqueous solution in one step.[18] Perform one or more intermediate dilutions in DMSO before the final addition to the aqueous medium.[18]
-
Increase Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[16] Keeping the final DMSO concentration as high as is tolerable for your specific assay can help maintain compound solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[16]
-
Use of Solubility Enhancers:
-
Serum: Proteins in fetal bovine serum (FBS), like albumin, can bind to hydrophobic compounds and help keep them in solution.[16] If your protocol allows, diluting into serum-containing media can be effective.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, effectively increasing their aqueous solubility.[16][19] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell-based assays.[16]
-
Experimental Protocols & Data
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
This protocol is designed to maximize the chances of successful dissolution for a compound with challenging solubility characteristics.
Materials:
-
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide (solid)
-
Anhydrous DMSO (≥99.9% purity), sterile-filtered[8]
-
Analytical Balance (readable to 0.1 mg)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate Required Mass: Determine the molecular weight (MW) of the compound. For a 10 mM stock in 1 mL, the required mass (in mg) is MW * 0.01.
-
Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass of the compound directly into the tube.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.
-
Initial Dissolution: Tightly cap the tube and vortex for 60 seconds.[8] Visually inspect for any remaining solid.
-
Assisted Dissolution (If Needed): If solid remains, use one or both of the following methods:
-
Final Inspection: Ensure the solution is completely clear with no visible particulates.
-
Aliquoting & Storage: Immediately aliquot the stock solution into single-use, sterile tubes.[15] Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months), protected from light.[10][15]
Data Summary: Solvent & Additive Considerations
The choice of solvent and the use of additives are critical for compounds with borderline solubility.
| Parameter | DMSO (Anhydrous) | DMSO (with 5% Water) | Aqueous Buffer (e.g., PBS) | Aqueous Buffer + 0.5% DMSO |
| Polarity | Polar Aprotic | More Polar | Highly Polar | Slightly less polar than buffer alone |
| Expected Solubility | High | Significantly Reduced[10][12] | Very Low | Low, but potentially improved |
| Primary Use | High-concentration stock solutions[20] | Not Recommended | Final assay conditions | Final assay conditions |
| Key Consideration | Must be kept anhydrous to maintain solvent capacity.[8] | Water absorption reduces solubility of lipophilic compounds.[12] | Compound is likely to precipitate.[16] | Helps maintain solubility at working concentrations.[16] |
Visualizing the Troubleshooting Workflow
A logical workflow is essential for efficiently diagnosing and solving solubility issues. The following diagram outlines the decision-making process.
Caption: Troubleshooting workflow for initial compound dissolution in DMSO.
References
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]
-
Lee, Y. et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. Available from: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available from: [Link]
-
Tsiakaras, P. et al. (2015). Study of some basic factors influencing the solubility of small-molecule inhibitors. ResearchGate. Available from: [Link]
-
ResearchGate. Mole fraction solubility of benzenesulfonamide in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 4-formylmorpholine (4FM). Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available from: [Link]
-
Popa-Burke, I. F., & Russell, A. J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available from: [Link]
-
ResearchGate. DMSO solubility and bioscreening. Available from: [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]
-
Kozikowski, B. A. et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available from: [Link]
-
D'Agostino, V. G. et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. PMC. Available from: [Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]
-
ResearchGate. How do I make a stock solution of a substance in DMSO?. Available from: [Link]
-
AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available from: [Link]
-
Gaylord Chemical Company. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Available from: [Link]
-
ResearchGate. Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Available from: [Link]
-
Reddit. Compund dilution in DMSO. Available from: [Link]
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Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available from: [Link]
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SlideShare. PH and Solvent Effect on Drug Solubility. Available from: [Link]
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Shchitco, V. et al. (2020). New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. PMC. Available from: [Link]
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Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it?. Available from: [Link]
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ResearchGate. Solubility of triazole?. Available from: [Link]
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Gallou, F. et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]
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Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. Available from: [Link]
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Horvath, D. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available from: [Link]
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Ghasemi, J. et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data. Available from: [Link]
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ChemRxiv. (2020). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Available from: [Link]
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Sharma, D. et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. Available from: [Link]
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Sravani, A. et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]
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Kumar, A. et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available from: [Link]
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Li, X. et al. (2007). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data. Available from: [Link]
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Technical Support Center: Purification of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Welcome to the dedicated technical support guide for the purification of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Understanding the Molecule: Physicochemical Properties
Before attempting any purification, it is critical to understand the physicochemical characteristics of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide. Its structure, featuring a benzenesulfonamide group and a 1,2,4-triazole ring, imparts a unique combination of properties that dictate the optimal purification strategy.
-
Polarity: The presence of multiple nitrogen and oxygen atoms, along with N-H bonds capable of hydrogen bonding, makes this a polar molecule. This high polarity is a primary challenge, especially for traditional normal-phase chromatography.[1]
-
Acidity/Basicity (Amphoteric Nature): The molecule possesses both an acidic proton on the sulfonamide nitrogen and basic nitrogen atoms within the triazole ring.[2][3] This amphoteric character is a powerful tool that can be exploited for purification via acid-base extraction.[4][5]
-
Solubility: Generally, it exhibits moderate solubility in polar protic solvents like alcohols and poor solubility in nonpolar solvents like hexanes. Solubility in polar aprotic solvents like DMSO or DMF is typically higher.
| Property | Estimated Value / Characteristic | Significance for Purification |
| Molecular Formula | C₉H₁₀N₄O₂S | Governs molecular weight and elemental analysis. |
| Molecular Weight | 238.27 g/mol | Important for calculating molar equivalents and yields. |
| Appearance | Typically a white to off-white solid | Color can indicate the presence of impurities. |
| Melting Point | 167–168 °C (for the unsubstituted analog)[6] | A sharp melting point close to the literature value is a key indicator of purity. |
| pKa (Sulfonamide N-H) | Weakly acidic | Allows for deprotonation with a moderately strong base (e.g., NaOH) to form a water-soluble salt.[3] |
| pKa (Triazole ring) | Weakly basic | Allows for protonation with an acid (e.g., HCl) to form a water-soluble salt.[2] |
General Purification Workflow
A multi-step approach is often necessary to achieve high purity. The following diagram outlines a logical workflow for purifying the crude product obtained from synthesis.
Caption: General purification strategy for the target compound.
Troubleshooting Recrystallization
Recrystallization is often the most effective first step for removing bulk impurities. A successful recrystallization relies on selecting a solvent (or solvent system) in which the compound is soluble when hot but sparingly soluble when cold.
Q1: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts before it dissolves or when it separates from a supersaturated solution as a liquid instead of a solid.[7] This is common if the melting point of the solid is lower than the boiling point of the solvent or if there's a high concentration of impurities.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent (10-20% additional volume) to lower the saturation point.[7]
-
Cool Slowly: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling encourages the formation of a crystal lattice rather than an amorphous oil.
-
Change Solvents: The solvent may be too nonpolar. For sulfonamides, ethanol/water or isopropanol/water mixtures are often effective.[7][8] The water increases the polarity of the solvent system, which can help prevent oiling out for polar molecules.
-
Pre-purify: If the crude material is very impure, the impurities can suppress crystallization. Consider a quick filtration through a small plug of silica gel or an acid-base extraction first.[7]
Q2: I am getting very low recovery after recrystallization. Why is this happening?
Answer: Significant product loss can occur for several reasons, primarily related to solvent choice and technique.
Potential Causes & Solutions:
-
Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved even after cooling.
-
Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude product. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution.
-
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at cold temperatures.
-
Solution: Test solvent systems on a small scale first. A good solvent will require heating to dissolve the compound. If it dissolves readily in the cold solvent, that solvent is not suitable for recrystallization.
-
-
Premature Crystallization: The product may crystallize in the funnel during a hot filtration step.[7]
-
Solution: Use a pre-heated filter funnel and flask for hot filtrations. Perform the filtration as quickly as possible. Adding a small excess of hot solvent (5-10%) before filtration can also help.
-
Protocol: Recrystallization from Ethanol/Water
-
Place the crude N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide in an Erlenmeyer flask.
-
Add the minimum volume of hot 95% ethanol to completely dissolve the solid.[8][9]
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[7]
-
If charcoal or other solid impurities are present, perform a hot gravity filtration into a pre-heated flask.[7]
-
Heat the filtrate to boiling and add hot water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few drops of hot ethanol to make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water solution.[9]
-
Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Guidance for Column Chromatography
Due to the polar nature of the target compound, standard normal-phase column chromatography can be challenging.
Q3: My compound elutes with the solvent front even when I use a very polar mobile phase like 100% ethyl acetate in normal-phase (silica gel) chromatography. What's happening?
Answer: This is a classic problem when purifying highly polar compounds on a polar stationary phase like silica gel.[1] Your compound has such a high affinity for the polar mobile phase that it has minimal interaction with the silica, resulting in no retention.
Alternative Strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds.[10] It uses a polar stationary phase (like silica or an amino-bonded phase) but with a reversed-phase type mobile phase (e.g., high concentration of acetonitrile with a small amount of aqueous buffer). In HILIC, the retention of polar compounds increases as the amount of organic solvent in the mobile phase increases.[1]
-
Reversed-Phase Chromatography (C18): In reversed-phase chromatography, the stationary phase is nonpolar (like C18-bonded silica) and the mobile phase is polar (water/methanol or water/acetonitrile). Polar compounds have weak retention, but it can be modulated by adjusting the water content. Water-tolerant C18 columns are recommended to prevent "hydrophobic collapse" in highly aqueous mobile phases.[1]
-
Add Modifiers to Normal-Phase System: If you must use normal-phase silica, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve peak shape and retention. For your amphoteric compound, this can be complex, but adding 0.5-1% acetic acid might help by protonating the basic sites and improving interaction with the acidic silica surface.
| Chromatography Mode | Stationary Phase | Mobile Phase Principle | Best for Separating From... |
| Normal Phase | Polar (Silica, Alumina)[11] | Nonpolar elutes first. Increase polarity to elute polar compounds. | Less polar impurities. |
| Reversed Phase | Nonpolar (C18, C8) | Polar elutes first. Decrease polarity (increase organic) to elute nonpolar compounds. | More polar or very nonpolar impurities. |
| HILIC | Polar (Silica, Amino, Cyano) | Highly organic (e.g., >80% MeCN) with aqueous modifier. Water is the strong solvent.[10] | Other polar compounds, salts. |
Leveraging Amphoteric Nature: Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their differing acid-base properties and their resultant solubility in aqueous and organic solvents.[4][12][13] Because N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is amphoteric, we can selectively move it from an organic layer to an aqueous layer by making it a charged salt.
Q4: How can I use acid-base extraction to separate my compound from a neutral, non-polar impurity?
Answer: You can exploit either the acidic or basic nature of your target compound. The diagram below illustrates a workflow using a base to extract the acidic sulfonamide.
Caption: Workflow for purifying the target compound from a neutral impurity.
Protocol: Purification via Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.[5]
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution. This deprotonates the acidic sulfonamide proton, forming a sodium salt that is soluble in the aqueous layer.[14]
-
Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
(Optional but recommended) Re-extract the organic layer with a fresh portion of 1M NaOH to ensure complete transfer of the product. Combine the aqueous layers.
-
The organic layer now contains neutral impurities and can be set aside.
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, aiming for pH 5-6).
-
The protonated, neutral N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide will precipitate out of the aqueous solution as it is no longer a salt.
-
Collect the pure solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
References
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. Retrieved from [Link]
-
Recrystallization of Sulfanilamide. (n.d.). Scribd. Retrieved from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]
-
Chromatography to separate polar molecules? (2022, January 28). Reddit. Retrieved from [Link]
-
Column Chromatography Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]
-
Experiment 3 Notes. (2020, April 15). Chemistry LibreTexts. Retrieved from [Link]
-
ACID-BASE EXTRACTION. (n.d.). Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Acid-Base Extraction: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Acid-Base Extraction Tutorial. (2020, March 22). YouTube. Retrieved from [Link]
-
Boechat, N., Pinheiro, L. C. S., Santos-Filho, O. A., & Silva, I. C. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 8083–8097. Retrieved from [Link]
-
Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2011, September 20). MDPI. Retrieved from [Link]
-
Islamoğlu, F., Gökçe, H., & Bahçeci, Ş. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Ovidius University Annals of Chemistry, 34(1), 50-62. Retrieved from [Link]
-
Relative pKa values of the primary sulfonamide group across the series... (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Crystallization of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Target Audience: Researchers, Process Chemists, and Drug Development Scientists Topic: Troubleshooting Impurity Clearance and Phase Separation during Crystallization
Welcome to the Technical Support Center for the downstream processing of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide. The synthesis of this molecule—typically achieved via the sulfonylation of 5-methyl-1H-1,2,4-triazol-3-amine with benzenesulfonyl chloride—presents unique challenges in impurity profiling. Because the aminotriazole core contains multiple nucleophilic nitrogen atoms, the reaction mixture is often complicated by regioisomers, over-reaction products, and polar hydrolysis byproducts.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate the thermodynamically stable exocyclic sulfonamide with high purity.
Part 1: Impurity Profiling & Physicochemical Data
Before designing a crystallization protocol, it is critical to understand the physicochemical differences between the target active pharmaceutical ingredient (API) and its process impurities. These differences in pKa, lipophilicity, and hydrogen-bonding capacity dictate our solvent and pH choices.
Table 1: Physicochemical Profile of Target Product vs. Common Impurities
| Compound | Role | Est. pKa | Relative Lipophilicity | H-Bond Donors | Recommended Removal Strategy |
| N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide | Target Product | ~8.5 (acidic) | Moderate | 2 | N/A (Target molecule) |
| N1/N2-Sulfonylated Isomer | Regioisomer Impurity | None (neutral) | Moderate-High | 1 | Solvent selection (exploiting H-bond diff) |
| Bis-sulfonylated Triazole | Over-reaction Impurity | None | High | 0 | Anti-solvent precipitation (Heptane) |
| 5-Methyl-1H-1,2,4-triazol-3-amine | Unreacted SM | ~4.5 (basic) | Low | 3 | Aqueous wash (pH 5.5–6.0) |
| Benzenesulfonic Acid | Hydrolysis Byproduct | ~0.7 (acidic) | Very Low | 1 | Aqueous wash (pH > 2.0) |
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Why am I seeing high levels of the N1/N2-sulfonylated regioisomer in my final crystals, and how do I remove it?
The Causality: The sulfonylation of aminotriazoles is governed by competing kinetic and thermodynamic pathways. The endocyclic nitrogen atoms (N1/N2) of the triazole ring are sterically more accessible and highly nucleophilic, making the N1/N2-sulfonylated isomer the fast-forming kinetic product[1]. However, the exocyclic amine is the thermodynamically favored site of attachment. If the reaction is quenched before complete thermodynamic rearrangement (often requiring heat or a catalyst like DMAP), the kinetic regioisomer persists into the crystallization stage.
Because the regioisomer lacks the highly polarized exocyclic NH donor, it exhibits different hydrogen-bonding behavior.
The Solution: Do not rely on highly non-polar solvents (like pure toluene or heptane) for primary crystallization, as both isomers may co-precipitate. Instead, utilize a solvent system that exploits hydrogen bonding, such as an Ethyl Acetate (EtOAc) / Isopropanol (IPA) mixture. The target product will form a stronger crystalline lattice due to intermolecular hydrogen bonding from the exocyclic sulfonamide NH, leaving the kinetic isomer in the mother liquor.
Diagram 1: Kinetic vs. Thermodynamic pathways in aminotriazole sulfonylation.
FAQ 2: How do I eliminate benzenesulfonic acid and unreacted amine before crystallization?
The Causality: Benzenesulfonyl chloride readily hydrolyzes to benzenesulfonic acid (pKa ~0.7), while the starting aminotriazole is a weak base (pKa ~4.5). The target sulfonamide acts as a weak acid (pKa ~8.5)[2]. If you attempt to crystallize the crude mixture directly, these polar impurities can disrupt the crystal lattice or cause oiling out.
The Solution: Implement a strict pH-controlled aqueous wash prior to crystallization. By buffering the aqueous wash to pH 5.5–6.0, the target product remains fully protonated (neutral and organic-soluble). Simultaneously, the benzenesulfonic acid is completely deprotonated (anionic), and a significant portion of the starting amine remains protonated (cationic), driving both impurities into the aqueous waste stream.
Protocol: pH-Controlled Aqueous Wash
-
Dilute the crude reaction mixture in EtOAc to a concentration of 10 volumes.
-
Prepare an aqueous wash solution of 0.5 M Sodium Acetate buffer, adjusted precisely to pH 5.5 - 6.0 using acetic acid.
-
Wash the organic layer with 3 x 3 volumes of the buffer at room temperature.
-
Separate the phases; discard the lower aqueous layer.
-
Wash the organic layer with 1 volume of saturated NaCl (brine) to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
FAQ 3: My crystals are "oiling out" (Liquid-Liquid Phase Separation) instead of forming a suspension. How do I fix this?
The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory of the solution crosses the binodal curve into a liquid-liquid coexistence region before it crosses the solubility curve to induce solid nucleation[3]. This is highly common in sulfonamide APIs with moderate melting points or when high impurity loads depress the melting point of the solute[4]. When LLPS occurs, the solute forms an amorphous, oil-rich dispersed phase that traps impurities, ruining the purity and morphology of the final product[5].
The Solution: You must bypass the LLPS boundary by narrowing the Metastable Zone Width (MSZW). This is achieved via a strictly controlled seeding strategy at a temperature just above the cloud point.
Protocol: Seeded Anti-Solvent Crystallization (Bypassing LLPS)
-
Concentrate the dried EtOAc layer from the previous wash to 4-5 volumes.
-
Heat the solution to 60°C to ensure complete dissolution and destruction of any erratic nuclei.
-
Cool the solution at a controlled, slow rate of 0.5°C/min to 45°C. (Note: 45°C should be empirically verified as just above your specific batch's cloud point).
-
Introduce 1-2 wt% of highly pure N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide seed crystals.
-
Age the suspension isothermally at 45°C for 1 hour. This allows the seed bed to establish and consume supersaturation, pulling the concentration below the LLPS boundary[6].
-
Slowly add 5 volumes of Heptane (anti-solvent) over a period of 2 hours using a dosing pump.
-
Cool the resulting suspension to 5°C at 0.2°C/min.
-
Filter the slurry and wash the cake with a cold mixture of EtOAc/Heptane (1:2).
Diagram 2: Crystallization workflow utilizing seeding to bypass Liquid-Liquid Phase Separation (LLPS).
Part 3: References
-
Becerra, D., et al. "Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies." Journal of Molecular Structure, 2024. 1
-
Il'in, P., et al. "Trifluoromethanesulfonamides and Related Compounds." Chemical Reviews, 2012. 2
-
Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo Process Analytics. 4
-
Lu, J., et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, 2012. 3
-
Wang, X., et al. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." MDPI, 2021. 5
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- 5. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Optimization of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide Derivatives
Welcome to the Application Scientist Support Center. Synthesizing exocyclic sulfonamides from 1,2,4-triazol-3-amine scaffolds presents a classic regioselectivity challenge in medicinal chemistry. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you optimize your reaction conditions, bypass kinetic traps, and isolate high-purity target compounds.
Mechanistic Insight: The Regioselectivity Challenge
The 5-methyl-1H-1,2,4-triazol-3-amine scaffold possesses multiple nucleophilic nitrogen centers (N1, N2, N4, and the exocyclic -NH 2 ). Because the exocyclic amine's lone pair is partially delocalized into the triazole π -system, its nucleophilicity is dampened. Conversely, the ring nitrogens (specifically N1 and N2) possess localized lone pairs in sp2 orbitals, making them kinetically more nucleophilic.
Consequently, standard 1:1 sulfonylation with benzenesulfonyl chloride typically yields the undesired 1-sulfonyl-1H-1,2,4-triazol-3-amine derivative[1]. To achieve the target exocyclic N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide, we must bypass this kinetic preference using a self-validating Bis-Sulfonylation & Selective Hydrolysis strategy.
Workflow comparing direct sulfonylation vs. the robust bis-sulfonylation and hydrolysis strategy.
Core Experimental Protocol: Bis-Sulfonylation & Selective Hydrolysis
Why this works (Causality): Rather than fighting the kinetic preference of the ring nitrogen, this protocol exploits it. By intentionally bis-sulfonylating the molecule, we create a single, stable intermediate, ensuring complete consumption of the starting material (a self-validating checkpoint). The sulfonyl group on the triazole ring (N1) acts as an activated acyl-like leaving group and is highly susceptible to nucleophilic attack by hydroxide ions. The exocyclic sulfonamide, however, is stable to mild aqueous base. Selective hydrolysis thus yields the desired exocyclic sulfonamide with high purity[2].
Step 1: Bis-Sulfonylation
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend 5-methyl-1H-1,2,4-triazol-3-amine (1.0 equiv, 10 mmol) in anhydrous Pyridine (20 mL). Note: Pyridine serves as both solvent and base, overcoming the notoriously poor solubility of the triazole starting material.
-
Addition: Cool the suspension to 0 °C using an ice bath. Add benzenesulfonyl chloride (2.5 equiv, 25 mmol) dropwise over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours. The reaction mixture will become homogeneous, followed by the precipitation of pyridine hydrochloride.
-
Workup: Pour the mixture into ice-cold 1M HCl (50 mL) to neutralize the pyridine. Extract the aqueous layer with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo to isolate the bis-sulfonylated intermediate.
Step 2: Selective Hydrolysis
-
Preparation: Dissolve the crude bis-sulfonylated intermediate in Methanol (30 mL).
-
Hydrolysis: Add 1M aqueous NaOH (2.0 equiv, 20 mL) dropwise at room temperature. Stir for 2-3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The higher Rf bis-sulfonylated spot will disappear, replaced by a lower Rf spot corresponding to the target sulfonamide.
-
Workup: Concentrate the mixture in vacuo to remove the methanol. Acidify the aqueous residue with 1M HCl to pH 4-5. The target N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.
Quantitative Data: Condition Optimization
The table below summarizes the causality between reaction conditions and the resulting regioselectivity, demonstrating why the two-step protocol is superior.
| Entry | Equivalents (PhSO 2 Cl) | Solvent | Base | Temperature | Major Product Observed | Isolated Yield (Target) |
| 1 | 1.0 | DCM | Et 3 N | 0 °C to rt | N1-sulfonyl triazole | < 10% |
| 2 | 1.1 | Pyridine | Pyridine | rt | Mixture (N1 & Bis) | 15% |
| 3 | 1.1 | DMF | NaH | 0 °C to rt | Exocyclic sulfonamide | 45% (requires chromatography) |
| 4 | 2.5 | Pyridine | Pyridine | rt | Bis-sulfonylated | N/A (Intermediate) |
| 5 | Protocol (Entry 4 + NaOH) | MeOH/H 2 O | NaOH | rt | Exocyclic sulfonamide | 82% (Precipitation) |
Troubleshooting Guides & FAQs
Q: I attempted a direct 1:1 sulfonylation, but my LC-MS shows a messy mixture of starting material, mono-sulfonylated, and bis-sulfonylated products. How do I fix this? A: This is a classic symptom of competing reaction rates. The first sulfonylation (at N1) alters the electronic distribution of the triazole ring, making the second sulfonylation (at the exocyclic amine) competitive with the first. To resolve this, abandon the 1:1 stoichiometry. Use the bis-sulfonylation/hydrolysis protocol detailed above. It forces the reaction to a single bis-sulfonylated state, which is then cleanly hydrolyzed back to the mono-exocyclic sulfonamide.
Q: My 5-methyl-1H-1,2,4-triazol-3-amine is completely insoluble in DCM, THF, and Acetonitrile. What solvent should I use? A: The 1,2,4-triazol-3-amine ring forms a strong intermolecular hydrogen-bonding network, resulting in high lattice energy and poor solubility in standard aprotic solvents. Use Pyridine or N,N-Dimethylformamide (DMF) as the primary solvent[1]. If using DMF, add Triethylamine (Et 3 N) or N,N-Diisopropylethylamine (DIPEA) as the base, along with a catalytic amount of 4-Dimethylaminopyridine (DMAP) to facilitate the sulfonyl transfer.
Q: During the hydrolysis step, I am losing my product or seeing degradation. What went wrong? A: Over-hydrolysis can cleave the exocyclic sulfonamide if the conditions are too harsh. Ensure you are using exactly 1M NaOH at room temperature, not elevated temperatures. The N1-sulfonyl bond is highly labile and cleaves rapidly at 25 °C. If degradation persists, switch to a milder base such as K 2 CO 3 in Methanol/Water.
Q: How can I definitively prove via NMR that the sulfonyl group is on the exocyclic amine and not the ring? A: 2D NMR (HMBC) is required for absolute certainty. Look for a correlation between the sulfonamide NH proton and the C3/C5 carbons of the triazole ring. Additionally, in 1 H NMR (DMSO- d6 ), the exocyclic sulfonamide NH typically appears as a broad singlet far downfield (often >10.5 ppm). Comparing the chemical shift of the triazole methyl group (at C5) between the starting material and product also provides clues, as N1-sulfonylation dramatically shifts the C5 electronic environment[2].
References
-
1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship Source: ACS Omega / PubMed Central (NIH) URL:[Link]
-
Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies Source: Journal of Molecular Structure / ResearchGate URL:[Link]
Sources
Technical Support Center: HPLC Baseline Drift Troubleshooting for N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Welcome to the Advanced Chromatography Support Center. Analyzing complex heterocyclic sulfonamides requires precise control over system thermodynamics and mobile phase chemistry. This guide is engineered for researchers and drug development professionals to diagnose, understand, and permanently resolve HPLC baseline drift issues specific to N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide .
Molecular Profiling & The Root Cause of Drift
To troubleshoot an analytical method, we must first understand the physicochemical nature of the analyte. N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a highly polar, ionizable molecule featuring two distinct acid-base centers:
-
The 1,2,4-Triazole Ring: Acts as both a weak acid (pKa ~10.26) and a weak base (conjugate acid pKa ~2.19) 1[1].
-
The Benzenesulfonamide Group: The electron-withdrawing nature of the triazole ring significantly lowers the pKa of the sulfonamide NH to approximately 5.0–6.0.
Because this molecule requires a highly acidic mobile phase (pH < 3.0) to remain fully protonated and properly retained on a reversed-phase (e.g., C18) column, analysts are forced to use UV-absorbing acidic modifiers like Trifluoroacetic Acid (TFA). The interaction between these UV-active modifiers, gradient elution, and system hardware accounts for nearly 30-40% of baseline-related troubleshooting time in analytical laboratories 2[2].
Quantitative Molecular Data
| Functional Group | Estimated pKa | Ionization State at pH 2.5 | Implication for HPLC Baseline & Retention |
| 1,2,4-Triazole | ~2.19 | Partially Protonated (+) | Requires strict pH buffering; minor pH shifts cause baseline humps due to analyte leaching. |
| Sulfonamide | ~5.0 - 6.0 | Neutral | Retained well on C18; shifts to early elution if local pH > 5 during gradient mixing. |
Diagnostic Decision Matrix
Before adjusting your method, use the following logical workflow to isolate whether the baseline drift is optical, thermodynamic, or matrix-related.
Diagnostic workflow for isolating HPLC baseline drift causes.
Mechanistic FAQs: Solving Specific Drift Profiles
Q1: Why does my baseline drift upward significantly during a reversed-phase gradient analysis of this compound? Causality: To retain the polar benzenesulfonamide derivative, acidic modifiers like TFA are used. However, TFA has significant UV absorbance at low wavelengths (<230 nm). As the gradient shifts from highly aqueous to highly organic, the molar absorptivity of the mobile phase changes. TFA absorbs more strongly in water than in acetonitrile, but depending on the reference wavelength, this mismatch creates a severe optical baseline drift3[3]. Solution: Implement a "TFA balancing" strategy. Fine-tune the absorbance by using 0.1% TFA in the aqueous phase (A) and reducing the concentration to ~0.085% TFA in the organic phase (B) to equalize the absorbance profile across the entire gradient 4[4].
Q2: I am observing cyclic baseline fluctuations and noise, not just a steady drift. What is the root cause? Causality: Cyclic fluctuations are tied to pump stroke synchronization issues, inadequate mixing, or temperature instability. Even minor variations in ambient or column temperature can cause significant detector response changes, particularly in UV-Vis systems where the optical properties of the mobile phase are temperature-dependent 2[2]. Furthermore, mixing aqueous buffers with organic solvents alters gas solubility; if not properly degassed, micro-bubbles will release and scatter UV light in the flow cell 3[3]. Solution: Ensure the column oven and detector flow cell temperatures are tightly synchronized (detector temperature should be equal to or slightly higher than the column) 3[3]. Utilize an inline degasser and install a static mixer between the gradient pump and the column to homogenize the eluent 4[4].
Q3: After multiple injections, the baseline fails to return to zero and gradually creeps upward. Why? Causality: A steady, non-returning upward slope is a classic hallmark of column bleed or the slow elution of highly retained, lipophilic impurities from the sample matrix5[5]. Because the triazole ring can participate in secondary hydrogen-bonding interactions with unendcapped silanol groups on the stationary phase, residual analyte may slowly leach off the column over time. Solution: Implement a high-organic "wash step" at the end of every gradient (e.g., 95% Organic for 3-5 minutes) and ensure the column is fully re-equilibrated for at least 5-10 column volumes before the next injection.
Mobile Phase Selection & Baseline Impact
Choosing the right additive is a compromise between analyte retention and optical clarity. Use this table to select the optimal modifier for your N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide assay.
| Additive | Concentration | UV Cutoff (nm) | Impact on Baseline (Gradient) | Recommended Mitigation |
| Trifluoroacetic Acid (TFA) | 0.1% v/v | 210 | High upward/downward drift at <220 nm | Balance concentration (0.1% in Aq, 0.085% in Org). |
| Formic Acid (FA) | 0.1% v/v | 210 | Moderate drift, lower ion-pairing strength | Use >230 nm detection if sensitivity allows. |
| Phosphate Buffer (pH 2.5) | 10-20 mM | <200 | Minimal optical drift, high salt precipitation risk | Wash system daily; do not exceed 60% organic if salt precipitates. |
| Ammonium Acetate (pH 5.0) | 10 mM | 210 | Shifts sulfonamide to ionized state (poor retention) | Avoid for this specific acidic sulfonamide unless using HILIC. |
Self-Validating Experimental Protocol: The "Zero-Injection" Test
To systematically permanently resolve baseline drift, execute this self-validating protocol. It is designed to isolate the exact variable (solvent, hardware, or sample) causing the failure.
Objective: Differentiate optical solvent effects from sample matrix contamination.
Step 1: System Preparation & Purging
-
Prepare fresh mobile phases. Example: Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.085% TFA).
-
Purge all pump lines for 5 minutes at 5 mL/min to remove dissolved gases and old solvents.
Step 2: Thermodynamic Equilibration
-
Pump starting conditions (e.g., 5% B) through the column at the method flow rate.
-
Wait until the system pressure ripple is <1% and the UV signal is stable (Δ < 1 mAU/min). Validation Checkpoint: If the baseline does not stabilize here, you have a failing detector lamp or a severe temperature fluctuation.
Step 3: Blank Run 1 (No Injection)
-
Execute the full gradient method without triggering the autosampler (no needle movement).
-
Validation Checkpoint: If drift > 5 mAU occurs, the issue is strictly solvent absorbance mismatch. Proceed to Step 4. If the baseline is flat, the system is optically sound; proceed to Step 5.
Step 4: Iterative Solvent Balancing
-
If Step 3 failed, adjust the TFA concentration in Mobile Phase B by ±0.01% increments. Re-run Step 3 until Blank Run 1 yields a perfectly flat baseline.
Step 5: Blank Run 2 (Zero-Volume Injection)
-
Trigger the autosampler to inject 0 µL, or inject a blank solvent perfectly matching your sample diluent.
-
Validation Checkpoint: If a baseline disturbance or massive hump appears at the void volume, your sample diluent is causing a refractive index shock. Redesign your sample diluent to closely match the starting mobile phase conditions (e.g., 5% organic).
References
- Why Your HPLC Baseline Drifts—And How to Stop It Source: Labtech URL
- How to Troubleshoot HPLC Baseline Drift Issues Source: Eureka by PatSnap URL
- HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers Source: Persee - PGeneral URL
- Why Your HPLC Baseline Drifts—And How to Stop It (Secondary Guide)
- Product Class 14: 1,2,4-Triazoles Source: Thieme Connect URL
Sources
Preclinical Evaluation Guide: In Vivo vs In Vitro Profiling of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Executive Summary & Mechanistic Rationale
The emergence of sulfadoxine-resistant Plasmodium falciparum has necessitated the development of next-generation antimalarials. N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide (5-Me-TBSA) represents a novel class of triazole-benzenesulfonamide hybrids designed to overcome clinical resistance. By replacing the traditional aniline ring of classical sulfonamides with a 1,2,4-triazole moiety, researchers aim to optimize binding affinity within the mutated Dihydropteroate Synthase (DHPS) active site .
This guide objectively compares the preclinical performance of 5-Me-TBSA against its highly potent fluorinated analog, 5-CF3-TBSA , and the clinical standard, Sulfadoxine . For drug development professionals, understanding the translation from in vitro target engagement to in vivo efficacy is critical, as the physicochemical properties of the triazole ring heavily influence pharmacokinetics and erythrocyte partitioning.
Fig 1: Folate biosynthesis pathway showing competitive DHPS inhibition by 5-Me-TBSA.
In Vitro Profiling: Target Engagement & Cellular Efficacy
Causality Behind Experimental Choices
In vitro evaluation must be bifurcated into cell-free target engagement and whole-cell viability. We first isolate the recombinant PfDHPS enzyme to measure direct binding kinetics ( Ki ) without the confounding variables of membrane permeability or efflux pumps . Subsequently, the whole-cell P. falciparum (3D7 strain) assay is employed to determine if the compound can successfully penetrate the human erythrocyte and the parasite's internal membranes to exert its effect .
Protocol 1: Recombinant PfDHPS Inhibition Assay
Self-Validating System: This protocol utilizes a p-aminobenzoic acid (PABA) titration matrix. If 5-Me-TBSA is a true competitive inhibitor, the apparent Ki must shift linearly with increasing PABA concentrations. A "no-enzyme" blank is mandatory to subtract the intrinsic fluorescence of the triazole compounds, preventing false-positive inhibition readouts.
Step-by-Step Methodology:
-
Enzyme Preparation: Express and purify recombinant PfDHPS (wild-type and mutant alleles) from an E. coli expression system.
-
Reagent Assembly: In a 96-well microtiter plate, combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and 10 µM 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
Compound Addition: Add 5-Me-TBSA, 5-CF3-TBSA, and Sulfadoxine in a 10-point serial dilution (ranging from 0.01 µM to 100 µM).
-
Reaction Initiation: Initiate the reaction by adding PABA at varying concentrations (1x, 5x, and 10x the Km ).
-
Detection: Quench the reaction after 30 minutes and measure the depletion of PABA via high-performance liquid chromatography (HPLC) or a coupled fluorescence assay. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell P. falciparum Viability Assay
-
Culture Maintenance: Culture P. falciparum (3D7 sensitive strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium.
-
Drug Incubation: Expose synchronized ring-stage parasites to the test compounds for 72 hours under standard microaerophilic conditions.
-
Validation Control: Include uninfected erythrocytes as a background control and a high-dose Chloroquine well to define 100% parasite death.
-
Quantification: Lyse the cells and add SYBR Green I dye. Measure fluorescence (Ex: 485 nm / Em: 530 nm) to quantify parasitic DNA replication and determine the EC50 .
In Vitro Comparative Data
| Compound | PfDHPS Ki (µM) | P. falciparum 3D7 EC50 (µM) | Selectivity Index (SI) |
| Sulfadoxine (Clinical Standard) | 0.14 ± 0.02 | 0.55 ± 0.08 | >100 |
| 5-CF3-TBSA (Fluorinated Analog) | 0.08 ± 0.01 | 0.22 ± 0.04 | >150 |
| 5-Me-TBSA (Target Product) | 0.45 ± 0.06 | 1.20 ± 0.15 | >50 |
Data Interpretation: While 5-Me-TBSA demonstrates viable target engagement, the electron-withdrawing nature of the trifluoromethyl group in 5-CF3-TBSA significantly enhances binding affinity within the DHPS active site, outperforming both the methyl variant and the clinical standard in vitro.
In Vivo Profiling: Pharmacokinetics & Disease Models
Causality Behind Experimental Choices
In vitro potency does not guarantee in vivo success. Sulfonamides are notoriously susceptible to high plasma protein binding and rapid renal clearance. The murine Peters' 4-day suppressive test is employed because it forces the compound to navigate hepatic first-pass metabolism, maintain systemic circulation, and partition into the erythrocyte to reach the intraerythrocytic parasite. Oral administration validates both gastrointestinal absorption and systemic stability .
Protocol 3: Peters' 4-Day Suppressive Test
Self-Validating System: This protocol incorporates a tripartite validation system: a vehicle-only group confirms baseline parasite virulence (ensuring the inoculum is viable), a Sulfadoxine group serves as a positive control for assay sensitivity, and pre-treatment blood smears on Day 0 confirm uniform infection rates across all cohorts before dosing begins.
Step-by-Step Methodology:
-
Inoculation (Day 0): Inoculate female Swiss albino mice intraperitoneally with 1×107 Plasmodium berghei (NK65 strain) infected erythrocytes.
-
Group Assignment: Randomize mice into cohorts (n=5). Confirm baseline parasitemia via tail-vein blood smears.
-
Dosing (Days 0-3): Administer 5-Me-TBSA, 5-CF3-TBSA, and Sulfadoxine orally (PO) once daily for four consecutive days at escalating doses (1, 5, 10, and 25 mg/kg).
-
Evaluation (Day 4): Prepare thin blood films from the tail vein, fix with methanol, and stain with 10% Giemsa.
-
Microscopy: Count parasitized erythrocytes against 1,000 total erythrocytes under oil immersion to calculate percentage suppression relative to the vehicle control.
In Vivo Comparative Data
| Compound | PO Half-Life ( T1/2 ) | Cmax (ng/mL) | In Vivo ED50 (mg/kg) | Day 4 Parasite Suppression (at 10 mg/kg) |
| Sulfadoxine | 14.2 hours | 4,200 | 2.0 | 98% |
| 5-CF3-TBSA | 8.5 hours | 3,150 | 1.5 | 99% |
| 5-Me-TBSA | 4.1 hours | 1,800 | 8.5 | 62% |
Data Interpretation: The in vivo data reveals a critical bottleneck for 5-Me-TBSA. Despite moderate in vitro activity, its short half-life ( T1/2 = 4.1h) and lower Cmax indicate rapid metabolic clearance, likely due to oxidative metabolism at the 5-methyl position of the triazole ring. Conversely, the 5-CF3 substitution blocks this metabolic liability, resulting in superior in vivo efficacy.
Experimental Workflow & Logical Relationships
Fig 2: Sequential preclinical workflow from in vitro target validation to in vivo efficacy.
Conclusion
For drug development professionals evaluating triazole-benzenesulfonamide hybrids, N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide serves as a foundational proof-of-concept for DHPS inhibition but falls short as a standalone clinical candidate. The comparative data unequivocally demonstrates that substituting the methyl group with a trifluoromethyl moiety (5-CF3-TBSA) is required to optimize both the in vitro binding thermodynamics and the in vivo pharmacokinetic profile, ultimately yielding an efficacy profile that rivals or exceeds traditional Sulfadoxine.
References
-
Chander, M., Sharma, P. K., & Ram, S. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 8083-8097.[Link]
-
Triglia, T., Menting, J. G., Wilson, C., & Cowman, A. F. (1997). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. Proceedings of the National Academy of Sciences, 94(25), 13944-13949.[Link]
-
Bantie, L., Asres, K., Shirkoohi, U. K., & Hailu, A. (2014). In Vivo Antimalarial Activity of the Crude Extract and Solvent Fractions of the Leaves of Zehneria scabra (Cucurbitaceae) against Plasmodium berghei in Mice. Journal of Ethnopharmacology / PMC.[Link]
-
Zhang, Y., & Meshnick, S. R. (1991). Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs. Antimicrobial Agents and Chemotherapy, 35(2), 267-271.[Link]
A Comparative Guide to the Inhibitory Potency of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide Analogs
As a Senior Application Scientist, this guide provides a comprehensive analysis of the inhibitory activity of various N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide analogs and related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships and comparative efficacy of this class of compounds.
Introduction: The Versatility of the Benzenesulfonamide-Triazole Scaffold
The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and notably, carbonic anhydrase inhibitors. The incorporation of a 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, has been a successful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds.[1] This combination has yielded potent inhibitors of various enzymes and has shown promise in anticancer and antimalarial research.[2][3] The 5-methyl substitution on the triazole ring further influences the steric and electronic properties of the molecule, impacting its binding affinity to biological targets. This guide will delve into the inhibitory concentrations (IC50) and inhibition constants (Ki) of various analogs to elucidate key structural features that govern their activity.
Comparative Analysis of Inhibitory Potency (IC50 & Ki Values)
The inhibitory activities of benzenesulfonamide analogs are highly dependent on the nature and position of substituents on both the benzenesulfonamide and the triazole moieties. The following tables summarize the reported IC50 and Ki values for different series of analogs against various biological targets.
Anticancer Activity of N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide Analogs
While not exact N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide analogs, the following structurally related 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives provide valuable insights into the anticancer potential of similar scaffolds. A majority of these compounds exhibited cytotoxic activity against human cancer cell lines with IC50 values below 100 μM.[3][4]
| Compound | R1 | R2 | Ar | HCT-116 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 28 | CH3 | Ph | 4-CF3-C6H4 | >100 | >100 | >100 |
| 31 | CH3 | Ph | 3,4-(OCH3)2-C6H3 | 85 | 87 | 91 |
| 32 | CH3 | Ph | 3,4,5-(OCH3)3-C6H2 | >100 | >100 | >100 |
| 37 | H | 1-naphthyl | 4-CF3-C6H4 | 36 | 34 | 42 |
| 46 | H | 4-Cl-C6H4 | 4-CF3-C6H4 | 45 | 48 | 39 |
Data sourced from Molecules 2016, 21(6), 808.[3][4]
Carbonic Anhydrase Inhibition by Benzenesulfonamide-Triazole Analogs
A significant area of investigation for benzenesulfonamide derivatives is their potent inhibition of carbonic anhydrases (CAs), a family of zinc metalloenzymes.[5] The following tables present the inhibition constants (Ki) of various benzenesulfonamide analogs containing a 1,2,3-triazole or a 1,2,4-triazole moiety against different human CA (hCA) isoforms.
Table 2: Inhibition Constants (Ki) of Benzenesulfonamides with a 1,2,3-Triazole Moiety Against hCA Isoforms (nM) [6]
| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
| 5b | 3523 | 668 | 33.4 | 14.9 |
| 5d | 4083 | 4291 | 28.6 | 31.3 |
| 7b | 156.3 | 74.4 | 36.6 | 78.1 |
| 11b | <50,000 | 2131 | 31.9 | 8.29 |
| AAZ * | 250.0 | 12.1 | 25.8 | 5.7 |
*Acetazolamide (AAZ) is a standard CA inhibitor.[6]
Table 3: Inhibition Constants (Ki) of Benzenesulfonamides with a 1,2,3-Triazole Moiety Functionalized with Different Moieties Against hCA Isoforms (nM) [5][7]
| Compound | hCA I (nM) | hCA II (nM) | hCA IV (nM) | hCA IX (nM) |
| 4a | 8.3 | 1.6 | 1.4 | 9.5 |
| 5a | 20.4 | 8.7 | 10.2 | 15.3 |
| 6a | 35.7 | 9.4 | 12.8 | 20.1 |
| 7a | 42.1 | 9.1 | 15.6 | 22.4 |
| 8a | 50.2 | 8.9 | 18.3 | 25.6 |
Structure-Activity Relationship (SAR) Insights
The analysis of the inhibitory data reveals several key structure-activity relationships:
-
Substitution on the Benzenesulfonamide Ring: The nature and position of substituents on the benzenesulfonamide ring significantly influence activity. For instance, in the anticancer series, the presence of a chlorine atom and a methyl group on the benzenesulfonamide ring appears to be a common feature.[4]
-
Aryl Group on the Triazine/Triazole Ring: In the anticancer analogs, the substitution on the 5-aryl group of the 1,2,4-triazine ring plays a crucial role. The presence of a 4-trifluoromethylphenyl group (in compounds 37 and 46 ) consistently leads to potent cytotoxic activity.[3][4]
-
Lipophilic Groups: The introduction of bulky, lipophilic groups, such as the naphthyl moiety in compound 37 , can significantly enhance anticancer activity.[3][4]
-
Flexibility of Linkers: In the context of carbonic anhydrase inhibitors, the flexibility of the linker between the benzenesulfonamide and the triazole ring can impact inhibitory potency and selectivity against different isoforms.[6]
-
Functionalization of the Triazole Ring: The functionalization of the triazole ring with ester, carboxylic acid, carboxamide, carboxyhydrazide, and hydroxymethyl moieties, as seen in the hCA inhibitors, results in potent, low nanomolar inhibition against hCA II, IV, and IX.[5][7]
Experimental Methodologies
The determination of IC50 and Ki values relies on robust and validated experimental protocols. Below are representative methodologies employed in the cited studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, HeLa, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.[8]
Caption: Workflow for determining IC50 values using the MTT assay.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against CA isoforms is typically determined using a stopped-flow CO2 hydrase assay.
Protocol:
-
Enzyme and Inhibitor Preparation: A solution of the purified hCA isoform and varying concentrations of the inhibitor are prepared in a buffer solution.
-
CO2 Hydration Monitoring: The assay measures the enzyme-catalyzed hydration of CO2. The reaction is initiated by mixing the enzyme/inhibitor solution with a CO2-saturated solution.
-
pH Indicator: The change in pH due to the formation of carbonic acid is monitored using a pH indicator (e.g., phenol red).
-
Stopped-Flow Spectrophotometry: The rate of change in absorbance of the pH indicator is measured using a stopped-flow spectrophotometer.
-
Ki Determination: The inhibition constants (Ki) are calculated by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition.[5]
Signaling Pathways and Therapeutic Implications
Benzenesulfonamide-triazole analogs exert their biological effects by modulating key signaling pathways.
Anticancer Mechanism
In cancer, these compounds can induce apoptosis (programmed cell death) by activating caspase cascades.[3][4] The inhibition of cell proliferation can also be attributed to the disruption of the cell cycle.
Caption: Simplified pathway of apoptosis induction by anticancer compounds.
Carbonic Anhydrase Inhibition in Disease
The inhibition of specific CA isoforms has therapeutic applications in various diseases:
-
Glaucoma: Inhibition of hCA II and IV in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.[7]
-
Cancer: Tumor-associated isoforms hCA IX and XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Their inhibition can therefore be an effective anticancer strategy.[9]
Conclusion
The N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide scaffold and its analogs represent a versatile class of compounds with significant potential in drug discovery. The inhibitory potency of these molecules can be finely tuned through chemical modifications, leading to the development of selective and potent inhibitors for various therapeutic targets. The data presented in this guide highlights the importance of structure-activity relationship studies in optimizing lead compounds and provides a valuable resource for researchers in the field. Further investigations into the pharmacokinetic and pharmacodynamic properties of the most potent analogs are warranted to advance them into clinical development.
References
-
Saeed, A., et al. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 21(6), 808. Available at: [Link]
-
Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 8083-8097. Available at: [Link]
-
Saeed, A., et al. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. PubMed, 21(6), 808. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2246-2261. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1653. Available at: [Link]
-
Kumar, R., et al. (2017). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1187-1194. Available at: [Link]
-
Kumar, R., et al. (2017). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Semantic Scholar. Available at: [Link]
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Kumar, R., et al. (2017). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. PubMed, 32(1), 1187-1194. Available at: [Link]
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Nocentini, A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16738. Available at: [Link]
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El-Faham, A., et al. (2020). Determination of IC50 values obtained from the cytotoxicity investigation of complexes (1a, 1b, 2a and 2b) against lung cancer (A549), ovarian cancer (A2780) and melanoma cancer (518A2) cells by SRB-assay. ResearchGate. Available at: [Link]
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Kumar, R., et al. (2017). (PDF) Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. ResearchGate. Available at: [Link]
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Boechat, N., et al. (2011). (PDF) Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. ResearchGate. Available at: [Link]
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Li, Y., et al. (2023). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers in Pharmacology, 14, 1189679. Available at: [Link]
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Nocentini, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an in-depth study to discover novel anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861. Available at: [Link]
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Kumar, R., et al. (2017). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1187-1194. Available at: [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(16), 5328. Available at: [Link]
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N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide proper disposal procedures
Comprehensive Safety and Disposal Guide for N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. True laboratory safety is rooted in understanding the causality behind chemical behaviors. N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a synthetic organic compound featuring both a sulfonamide moiety and a 1,2,4-triazole heterocycle. Because it is frequently utilized as a pharmacophore in drug discovery, its biological activity and environmental persistence require stringent, self-validating handling and disposal protocols.
Mechanistic Hazard Profile
Before executing any disposal plan, it is critical to understand the chemical vulnerabilities and environmental risks associated with this compound:
-
Aquatic Persistence: The 1,2,4-triazole ring is highly resistant to environmental biodegradation. Unintended release into aqueous environments can cause long-term toxicity to aquatic organisms[1]. Drain disposal is strictly prohibited.
-
Thermal Decomposition Byproducts: When subjected to heat or improper incineration, the benzenesulfonamide backbone cleaves, releasing highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[2].
-
Chemical Incompatibilities: Sulfonamides can react exothermically when exposed to strong oxidizing agents or strong bases[2]. Waste streams must be rigorously segregated to prevent catalytic cross-reactions[3].
Quantitative Data & PPE Specifications
The following table summarizes the required protective measures and the mechanistic rationale behind each choice.
| Parameter / Equipment | Operational Specification | Causality / Mechanistic Rationale |
| Waste Classification | Non-halogenated organic solid | Contains C, H, N, O, S. Must be segregated from heavy metals and oxidizers to prevent exothermic reactions[3]. |
| Environmental Toxicity | High aquatic persistence | Triazole heterocycles resist biodegradation. Aqueous drain disposal is strictly prohibited[1]. |
| Glove Material | Nitrile (≥0.11 mm thickness) | Nitrile provides superior cross-linked polymer resistance against organic powders and carrier solvents compared to latex[4]. |
| Respiratory Protection | HEPA-filtered half-mask (N95/P100) | Prevents inhalation of fine particulate matter, which can cause mucosal irritation or systemic absorption during weighing or cleanup[4]. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Protects ocular mucosa from airborne dust and accidental solvent splashes[2]. |
Operational Workflow: Routine Waste Disposal
A self-validating disposal system ensures that human error is caught before environmental contamination occurs. Follow this step-by-step methodology for routine waste management:
-
Chemical Segregation: Isolate N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide waste from all other waste streams, particularly strong oxidizers[2].
-
Containerization: Place solid waste in a chemically compatible, high-density polyethylene (HDPE) container. If the compound is dissolved in a carrier solvent (e.g., DMSO), use a vented cap to prevent pressure buildup from vapor expansion.
-
Self-Validation Check: Gently squeeze the sealed solid waste container. If it holds pressure without air escaping, the seal is secure against moisture ingress.
-
-
GHS Labeling: Affix a compliant label indicating "Hazardous Waste: Toxic Solid" and explicitly list "Contains: Triazole/Sulfonamide derivatives."
-
Secondary Storage: Store the container in a designated secondary containment tray in a cool, dry, and well-ventilated area, away from direct sunlight[3].
-
Licensed Incineration: Transfer the waste to your Environmental Health and Safety (EHS) department. The waste must be routed to a RCRA-permitted facility for high-temperature incineration (>1000°C) equipped with exhaust scrubbers to neutralize NOx and SOx emissions[4].
Workflow for the segregation, containerization, and disposal of triazole-sulfonamide waste.
Operational Workflow: Emergency Spill Management
In the event of a spill, immediate containment is required to prevent the aerosolization of the active pharmaceutical ingredient (API).
-
Evacuation & Airflow Management: Immediately restrict access to the spill zone. Ensure the laboratory's HVAC system is functioning to dilute any aerosolized particulates[4].
-
PPE Donning: Equip nitrile gloves, ANSI safety goggles, and a HEPA-filtered respirator[1].
-
Dust-Free Containment: Do not dry-sweep the powder, as this aerosolizes the API. Instead, slightly dampen the spill with water or a low-volatility solvent to bind the powder, then collect it using disposable, non-sparking scoops[1].
-
Surface Decontamination: Wash the affected area with a strong surfactant/soap solution to break down any residual organic films, followed by a distilled water rinse[4].
-
Self-Validating Wipe Test: To guarantee absolute decontamination, wipe the cleaned surface with a methanol-soaked swab. Analyze the swab via Thin-Layer Chromatography (TLC) or UV visualization against a known standard. If no API is detected, the area is verified safe for normal operations.
Step-by-step emergency response and self-validating decontamination protocol for solid spills.
References
-
Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide , BenchChem. 4
-
3-Amino-1,2,4-triazole , Santa Cruz Biotechnology. 1
-
Safety Data Sheet: 1,2,4-Triazole , Carl ROTH. 3
-
SAFETY DATA SHEET - Benzenesulfonamide, 4-chloro- , Fisher Scientific. 2
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of scientific advancement. The handling of novel chemical entities requires a meticulous and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide, a compound belonging to the sulfonamide and triazole classes. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, a robust safety protocol can be developed by understanding the potential hazards associated with its structural components.
The causality behind these protocols is rooted in a conservative approach to risk mitigation. Triazole derivatives and sulfonamides can present a range of health hazards, including but not limited to skin and eye irritation, respiratory tract irritation, and potential for allergic reactions.[1][2] Therefore, the following guidelines are designed to create a self-validating system of safety, ensuring that researchers are protected from potential exposure through multiple layers of defense.
The Foundation: Hazard Assessment and the Hierarchy of Controls
Before any laboratory work commences, a thorough risk assessment is mandatory.[1] This assessment informs the selection of appropriate safety measures. It is crucial to remember that Personal Protective Equipment (PPE) is the final line of defense in the hierarchy of controls.
Hierarchy of Controls Workflow
Caption: Decision workflow for selecting appropriate PPE.
Summary of PPE for Various Operational Scenarios
The following table provides at-a-glance guidance for the minimum required PPE based on common laboratory tasks.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat | Chemical Fume Hood |
| Preparing Dilute Solutions | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat | Chemical Fume Hood |
| Synthesizing >1g or Handling Concentrated Solutions | Face shield over safety glasses | Double pair of nitrile gloves | Chemical-resistant apron over lab coat | Chemical Fume Hood |
| Transferring Large Volumes | Face shield over safety glasses | Double pair of nitrile gloves | Chemical-resistant apron over lab coat | Chemical Fume Hood |
| Cleaning a Small Spill | Safety glasses with side shields | Double pair of nitrile gloves | Lab coat | Chemical Fume Hood |
| Cleaning a Large Spill (outside hood) | Goggles and face shield | Double pair of nitrile gloves | Chemical-resistant coveralls | NIOSH-approved respirator (as needed) |
Procedural Guidance: Donning and Doffing PPE
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Protocol for Donning PPE
-
Lab Coat/Coveralls: Put on your lab coat and fasten it completely. If required, don coveralls.
-
Gloves (First Pair): If double-gloving, put on the first pair of gloves.
-
Respiratory Protection: If a respirator is required, perform a seal check.
-
Eye and Face Protection: Put on safety glasses/goggles, followed by a face shield if necessary.
-
Gloves (Second Pair): Put on the outer pair of gloves, ensuring they extend over the cuffs of the lab coat.
Protocol for Doffing PPE
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves using a proper technique (without touching the outer surface with your bare hand) to avoid skin contact with the product. [3]2. Face Shield/Goggles: Remove the face shield or goggles from the back of your head.
-
Lab Coat/Coveralls: Unfasten and remove your lab coat or coveralls, rolling it inside-out to contain contaminants.
-
Inner Gloves: Remove the inner pair of gloves.
-
Respirator: If worn, remove the respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water. [4][5][3]
Disposal and Emergency Plans
Disposal of Contaminated PPE
All disposable PPE used while handling N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide should be considered hazardous waste.
-
Place all used gloves, disposable aprons, and other contaminated items into a designated, sealed hazardous waste container. [1][4][5]* Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures in Case of Exposure
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. [1][2][4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [4][5][3]* Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms occur, seek medical attention. [1][2][4]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [4][5][3] By adhering to these rigorous safety protocols, you build a foundation of trust in your laboratory's operational integrity, ensuring that groundbreaking research is conducted with the utmost care for the safety and well-being of every team member.
References
- Personal protective equipment for handling Sulfenamide. Benchchem.
- OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction.
- SAFETY DATA SHEET. Fisher Scientific.
- OSHA PPE Levels: Workplace Chemical Exposure Protection. MSC Industrial Supply.
- Personal Protective Equipment for Chemical Handling. Real Safety.
- OSHA Regulations for Chemical Protective Clothing. International Enviroguard.
- Personal Protective Equipment. OSHA.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Tokyo Chemical Industry.
- SAFETY DATA SHEET. Watson International.
- SAFETY DATA SHEET. MilliporeSigma.
- SAFETY DATA SHEET. Fisher Scientific.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- SAFETY DATA SHEET. Angene Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
